Taranabant produces its therapeutic effects by selectively binding to and inhibiting the cannabinoid receptor type 1 (CB1R).
The table below summarizes the core molecular and systemic mechanisms of this compound.
| Aspect | Description |
|---|---|
| Molecular Target | Cannabinoid-1 Receptor (CB1R) [1] |
| Primary Action | High-affinity, selective inverse agonist [2] [3] |
| Key Signaling Pathways | Inhibits Gi/o-protein mediated signaling; reduces inhibition of adenylyl cyclase, thus modulating cAMP levels; affects mitogen-activated protein kinase (MAPK) pathways [4]. |
| Systemic Mechanisms | Acts centrally in the brain to reduce appetite and peripherally in tissues like adipose and liver to increase energy expenditure and improve metabolic parameters (e.g., reduced liver lipids, improved insulin sensitivity) [3]. |
High-resolution structural studies reveal how this compound binds to and stabilizes the inactive state of CB1R. The following diagram illustrates the conformational changes and key structural features involved in this process.
This compound binds to the orthosteric site of CB1R, a large and flexible hydrophobic pocket within the transmembrane helix bundle [6]. X-ray crystallography structures show that binding stabilizes the receptor's inactive conformation, characterized by an outward shift of transmembrane helices 1 and 7 (TM1 and TM7) [6]. This prevents the receptor from adopting its active state, thereby inhibiting downstream G-protein signaling [6].
Key findings on this compound's efficacy and mechanism were established through standard preclinical experimental models.
The primary in vivo model used to evaluate this compound's anti-obesity potential was the Diet-Induced Obese (DIO) rat model [2]. In this model, the compound was administered orally, and its efficacy was assessed by measuring:
The affinity and selectivity of this compound for CB1R were confirmed through standard pharmacological assays, which provided the quantitative data supporting its development [2]. The experimental workflow for characterizing this compound is summarized below.
Despite demonstrating efficacy in clinical trials, this compound's development was terminated due to safety concerns. The table below summarizes the outcomes from key clinical studies.
| Trial Phase | Reported Efficacy | Reported Adverse Effects |
|---|---|---|
| Phase II & III | Effective for weight loss in obese and overweight patients, including those with type 2 diabetes [7]. | Dose-dependent increases in neuropsychiatric events, including depression and anxiety [7]. |
| Phase III (High-Dose) | Significant weight reduction observed [7]. | High incidence of adverse effects [7]. |
| Phase III (Low-Dose) | Modest but significant weight loss [7]. | Lower incidence, but unacceptable risk profile remained [7]. |
The failure of this compound, along with the earlier withdrawal of rimonabant, highlighted the challenge of separating the metabolic benefits of CB1R blockade from its psychiatric side effects, which are mediated by CB1R's abundant presence in the brain's central reward pathways [8] [6]. This led the pharmaceutical industry to largely abandon the development of brain-penetrant CB1 inverse agonists [6].
The experience with this compound has informed new strategies targeting the endocannabinoid system, focusing on avoiding central side effects. Promising approaches include:
Taranabant (codenamed MK-0364) is a selective cannabinoid-1 receptor inverse agonist discovered and developed by Merck & Co for the treatment of obesity. This pharmaceutical compound emerged during the mid-2000s as part of a concerted effort to target the endocannabinoid system for metabolic disease management. The drug originated from a high-throughput screen of the Merck sample collection, which identified a novel acyclic amide with potent CB1 receptor inhibitory activity. Through systematic medicinal chemistry optimization, researchers enhanced the compound's potency and addressed early issues with potential bioactivation and formation of reactive intermediates, ultimately resulting in this compound's discovery [1].
The development program progressed significantly, with the compound reaching Phase III clinical trials involving approximately 2,400 patients planned for two years. By March 2008, Merck reported positive 52-week results demonstrating that patients receiving 2mg of this compound in conjunction with diet and exercise experienced approximately double the weight loss compared to placebo-treated patients [2]. However, in October 2008, Merck discontinued the Phase III program and clinical development of this compound due to concerning central nervous system side effects, particularly increased incidence of depression, anxiety, and irritability [3] [2]. This discontinuation mirrored the fate of earlier CB1 receptor-targeting drugs like rimonabant, which was withdrawn from the European market in 2008 due to psychiatric side effects [4].
The cannabinoid receptor 1 (CB1R) is the most abundant G-protein coupled receptor in the human central nervous system and plays a critical role in regulating food intake, energy expenditure, and lipid metabolism [4]. Unlike neutral antagonists that simply block receptor activation, inverse agonists stabilize the inactive conformation of the receptor and reduce basal signaling activity. This compound functions as a potent and selective inverse agonist at CB1 receptors, with its weight loss effects mediated through dual mechanisms: decreased caloric intake via appetite suppression and increased energy expenditure [5] [6].
Table: Key Pharmacodynamic Properties of this compound
| Parameter | Property | Experimental Evidence |
|---|---|---|
| Primary Target | Cannabinoid CB1 receptor | Selective binding to CB1 receptors [1] |
| Mechanism | Inverse agonist | Stabilizes inactive receptor conformation [4] |
| Efficacy Measure | CB1 receptor occupancy | 30% occupancy required for weight loss [6] |
| Therapeutic Effects | Reduced food intake, increased energy expenditure | Demonstrated in preclinical and clinical studies [5] [6] |
| Secondary Actions | Increased intestinal transit, abdominal pain reduction | Shown in mouse models of IBS-C [7] |
Recent structural biology advances have illuminated how this compound interacts with CB1 receptors at the molecular level. Cryo-EM and X-ray crystallography studies reveal that this compound belongs to the "three-arm" CB1 antagonist structural class, characterized by its extended conformation that engages multiple transmembrane domains [4]. The structure of CB1R bound to this compound shows the compound occupying the deep hydrophobic orthosteric pocket formed by transmembrane helices, with specific interactions that stabilize the receptor's inactive state.
The binding mode shows this compound's acyclic sulfonamide structure positioned to create key interactions with residues in the orthosteric binding site. When compared to more recent peripherally restricted CB1 inverse agonists like MRI-1867 and MRI-1891, this compound lacks the polar groups that limit blood-brain barrier penetration, explaining its significant central nervous system exposure and associated psychiatric side effects [4]. The structural insights from this compound's binding mechanism have informed the design of next-generation CB1 inhibitors with improved safety profiles.
Diagram 1: CB1 receptor signaling modulation by this compound. As an inverse agonist, this compound stabilizes the inactive receptor state, suppressing both G-protein and β-arrestin signaling pathways, ultimately producing therapeutic metabolic effects.
This compound exhibits complex multiphasic pharmacokinetics characterized by rapid absorption followed by prolonged elimination. Following oral administration, the drug is rapidly absorbed with time to maximum concentration (Tmax) occurring between 1-2.5 hours. The compound demonstrates high lipophilicity (ClogP = 6.7), resulting in extensive distribution into adipose tissue and a large apparent volume of distribution at steady-state (2,578 L) [5].
Population pharmacokinetic modeling based on data from 12 Phase I studies and one Phase II study (6,834 plasma concentrations from 572 subjects) identified a three-compartment model with first-order absorption and elimination as best describing this compound's pharmacokinetic profile [5]. The apparent clearance was estimated at 25.4 L/h, with an apparent terminal half-life of approximately 70-100 hours following single or multiple-dose administration, supporting once-daily dosing.
Table: Population Pharmacokinetic Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Absorption Tmax | 1-2.5 hours | Rapid oral absorption |
| Apparent Clearance (CL/F) | 25.4 L/h | Population estimate |
| Apparent Vss (Vss/F) | 2,578 L | Extensive tissue distribution |
| Terminal Half-life | 70-100 hours | Supports once-daily dosing |
| Protein Binding | >98% | Binds albumin and alpha-1 acid glycoprotein |
| Food Effect | ↑ AUC 74%, ↑ Cmax 14% | High-fat meal increases exposure |
| Primary Metabolic Route | CYP3A4 | Almost exclusively metabolized by CYP3A4 |
| Renal Excretion | <1% unchanged | Minimal renal clearance of parent drug |
A significant aspect of this compound's pharmacokinetic profile is its conversion to an active metabolite M1, which circulates in plasma at concentrations 2-3 times higher than the parent compound with a comparable apparent terminal half-life, suggesting formation rate-limited elimination [5]. This metabolite contributes to the overall pharmacological activity, though its specific potency relative to the parent compound has not been fully detailed in the available literature.
Covariate analysis revealed statistically significant but clinically modest effects of body mass index and creatinine clearance on apparent clearance, and effects of BMI, age, CrCL, and gender on apparent volume of the peripheral compartment. However, the magnitude of these effects was not considered clinically relevant enough to warrant dose adjustment in the target population [5]. This compound exhibits slightly less than dose-proportional increases in exposure at higher doses, possibly due to autoinduction of metabolism, particularly at doses above 10 mg daily [5].
In preclinical development, this compound demonstrated robust anti-obesity efficacy across multiple animal models. In diet-induced obese (DIO) rats, the compound produced dose-dependent reductions in food intake and body weight [1]. These studies helped establish the relationship between CB1 receptor occupancy and weight loss effects, with research indicating that weight loss in rodents occurred when central nervous system CB1 receptor occupancy exceeded 30% [6]. This threshold subsequently informed clinical dose selection for human trials.
The weight loss mediated by this compound in preclinical models resulted from both reduced caloric intake and increased energy expenditure. Metabolic studies demonstrated that this compound treatment increased energy expenditure between 2-5 hours post-dose in overweight and obese male volunteers [5]. Beyond its effects on weight, this compound also improved metabolic parameters including insulin sensitivity and lipid profiles in animal models, suggesting potential benefits for obesity-related comorbidities.
Preclinical research also explored this compound's potential for treating gastrointestinal disorders, particularly constipation-predominant irritable bowel syndrome (IBS-C). In mouse models, this compound (0.1-3 mg/kg, i.p. and 3 mg/kg, p.o.) significantly increased whole gastrointestinal transit and fecal pellet output, effectively reversing experimentally induced constipation [7].
The compound also demonstrated antinociceptive properties in visceral pain models, significantly reducing pain-related behaviors in mustard oil- and acetic acid-induced abdominal pain. Importantly, at the doses effective for gastrointestinal motility and pain, this compound did not produce mood-related adverse effects typically associated with CB1 receptor inverse agonists, suggesting a potential therapeutic window for gastrointestinal applications [7]. The gastrointestinal effects were confirmed to be CB1 receptor-mediated, as they were absent in CB1 receptor knockout mice.
The clinical development program for this compound included multiple Phase I and Phase II studies, culminating in a Phase III trial that was ultimately discontinued. The Phase II program included a 533-patient, 12-week study that demonstrated this compound was significantly more effective than placebo in reducing both body weight and waist circumference [2]. Dose-ranging studies established that efficacy was dose-dependent, with the 2mg dose providing the optimal balance between efficacy and side effects.
Table: Clinical Efficacy of this compound in Obesity Trials
| Study Parameter | 0.5mg Dose | 2mg Dose | 4-6mg Dose | Placebo |
|---|---|---|---|---|
| Weight Loss (12 weeks) | Moderate | ~2× placebo | Maximum efficacy | Reference |
| CB1 Receptor Occupancy | <30% | ~30% | >30% | N/A |
| CNS Side Effects | Minimal | Manageable | Significant | Baseline |
| Most Common AEs | Mild GI events | GI and psychiatric | Significant psychiatric | N/A |
A key methodological approach in this compound's clinical development was the use of positron emission tomography to quantify CB1 receptor occupancy and establish target engagement. Using the CB1R-selective radiotracer [¹⁸F]MK-9470, researchers determined that doses of 4-6 mg per day achieved the target occupancy of approximately 30% associated with weight loss efficacy in preclinical models [6]. This represented an early example of target engagement validation in CNS drug development.
For researchers interested in replicating or adapting the target engagement assessment methodology, the following protocol summarizes the key experimental details:
This imaging-based assessment of target engagement provided critical pharmacokinetic-pharmacodynamic relationship data that guided dose selection for later-stage clinical trials [6].
The discontinuation of this compound's development program resulted from a concerning pattern of dose-related psychiatric adverse events that emerged during extended-duration clinical trials. The most common adverse effects included gastrointestinal disturbances (likely related to the drug's effects on CB1 receptors in the digestive system) and psychiatric symptoms including increased anxiety, depression, and irritability [3] [2].
These psychiatric side effects were consistent with those observed with rimonabant, the first CB1 inverse agonist approved and subsequently withdrawn, and were attributed to central CB1 receptor blockade in brain regions regulating mood and emotional processing, particularly the limbic system and reward pathways [4]. The risk-benefit assessment ultimately concluded that the weight loss benefits did not sufficiently outweigh the psychiatric risks, particularly at higher doses that produced more robust efficacy.
The this compound development program provided several critical insights for future cannabinoid drug development:
These insights have informed the development of newer generation CB1 inverse agonists with improved safety profiles, including peripherally restricted compounds and biased ligands.
The limitations of brain-penetrant CB1 inverse agonists like this compound prompted the development of peripherally restricted compounds designed to target CB1 receptors in metabolic tissues while minimizing central nervous system exposure. Compounds such as MRI-1867 (zevaquenabant) and MRI-1891 (monlunabant) incorporate polar functionalities that limit blood-brain barrier penetration while maintaining high affinity for CB1 receptors [4].
These peripherally restricted inverse agonists retain the beneficial metabolic effects of earlier compounds—including weight reduction, improved insulin sensitivity, and anti-steatotic effects—while demonstrating reduced potential for psychiatric side effects in preclinical models [8] [4]. CRB-913, developed by Corbus Pharmaceuticals, represents another second-generation peripherally restricted CB1 inverse agonist in development, specifically designed to treat obesity with minimal brain penetration [8].
Recent structural biology advances have revealed the molecular basis for biased signaling in CB1 receptor inverse agonists. Cryo-EM structures of CB1R bound to MRI-1891 demonstrate how differential engagement with transmembrane helices and the proximal N-terminus can propagate through the receptor to produce biased inhibition of β-arrestin signaling [4].
This signaling bias may have therapeutic implications, as research suggests that rimonabant's anxiogenic effects are primarily mediated through blockade of G protein signaling, while improvements in insulin resistance involve β-arrestin pathways [4]. The structural insights from these studies provide a roadmap for developing safer CB1-targeting therapeutics with improved therapeutic windows.
Diagram 2: Evolution of CB1 inverse agonists from brain-penetrant to peripherally restricted compounds. First-generation drugs like this compound caused CNS side effects leading to discontinuation, while second-generation compounds are designed for peripheral restriction to maintain metabolic benefits with improved safety.
This compound represents a scientifically compelling but clinically unsuccessful attempt to target the CB1 receptor for obesity treatment. While the compound demonstrated significant efficacy for weight loss and potential applications in gastrointestinal disorders, its development was ultimately halted due to unacceptable psychiatric side effects. The lessons from this compound's development have proven invaluable in guiding subsequent approaches to targeting the endocannabinoid system, particularly through peripheral restriction and biased signaling strategies.
The table below summarizes key quantitative data on taranabant's efficacy and pharmacokinetics from preclinical and early clinical studies.
| Aspect | Model/Study Type | Key Findings | Source/Reference |
|---|---|---|---|
| Anti-Obesity Efficacy | Preclinical rodent models | Demonstrated dose-dependent inhibition of food intake and weight gain, resulting in weight loss and decreased fat mass. [1] [2] | Fong et al. (2007), AAPS J (2010) |
| Mechanism of Action | Human clinical study (overweight/obese volunteers) | Increased energy expenditure and decreased caloric intake. [1] | Addy et al. (2008) |
| Pharmacokinetic (PK) Profile | Human population PK model (12 Phase 1 studies) | A three-compartment model with first-order absorption and elimination best described the PK. Apparent clearance: 25.4 L/h; Apparent volume of distribution: 2,578 L. [1] [2] | AAPS J (2010) |
| PK Covariates | Human population PK model (187 healthy, 385 obese subjects) | Body Mass Index (BMI) and creatinine clearance had statistically significant but clinically modest effects on apparent clearance. No clinical dose adjustment deemed necessary. [1] [2] | AAPS J (2010) |
While the exact protocols from Merck's internal studies are not fully detailed in public literature, the general approach and key insights can be summarized as follows:
The following diagram illustrates the core signaling pathway of the CB1 receptor and the theorized mechanism of this compound as an inverse agonist.
The diagram shows how this compound stabilizes CB1R in its inactive state, theoretically suppressing baseline activity and producing opposite effects to natural activation.
The this compound program provided a clear proof-of-concept that CB1R blockade is effective for weight loss but also highlighted the therapeutic challenge of on-target CNS side effects [5] [7]. This has spurred the development of next-generation strategies, primarily:
The endocannabinoid system (ECS) represents a complex biological network that plays a fundamental role in maintaining energy homeostasis throughout the human body. This sophisticated signaling system is present in virtually all tissues and comprises three core components: endocannabinoid ligands, G-protein-coupled cannabinoid receptors, and the enzymes responsible for their synthesis and degradation [1]. Since its discovery, the ECS has been recognized as a critical modulator of numerous physiological processes including nociception, appetite regulation, memory formation, immune response, fertility, and glucose and lipid metabolism [1]. The system's extensive involvement in regulating energy balance has positioned it as a compelling therapeutic target for addressing obesity and its metabolic complications, particularly given the limited efficacy and safety concerns associated with current pharmacological interventions [2] [3].
The ECS functions primarily as a retrograde signaling system in neuronal tissues, where endocannabinoids are synthesized on-demand by postsynaptic neurons in response to excessive neurotransmitter release. They then travel backward across the synaptic cleft to bind presynaptic cannabinoid receptors, functioning as negative feedback regulators that fine-tune neurotransmitter release [1]. Beyond the central nervous system, peripheral ECS activity significantly influences metabolic processes in adipose tissue, liver, gastrointestinal tract, and skeletal muscle, creating a distributed network that coordinately regulates energy intake, storage, and expenditure [1] [2]. The system's dual central and peripheral involvement in energy homeostasis provides multiple pharmacological access points for therapeutic intervention while simultaneously presenting challenges for achieving tissue-specific effects.
The canonical cannabinoid receptors CB1 and CB2 represent the primary mediators of ECS signaling. Both are G-protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase and trigger mitogen-activated protein kinase (MAPK) signaling upon activation [1]. CB1 receptors are predominantly expressed in the central nervous system, with particularly high density in brain regions regulating feeding behavior and energy balance, including the hypothalamus, limbic forebrain, and brainstem [1] [2]. Significant CB1 expression also occurs in peripheral tissues relevant to metabolism, including adipocytes, hepatocytes, gastrointestinal tract, and endocrine glands [1]. In contrast, CB2 receptors are primarily located on immune cells but are also present in neurons and glia within the CNS, where they may modulate neuroinflammatory processes [1] [4].
The two most extensively characterized endocannabinoids are N-arachidonoylethanolamine (AEA or anandamide) and 2-arachidonoylglycerol (2-AG), both synthesized on-demand from lipid membrane precursors in response to increased intracellular calcium [1]. These ligands differ in their receptor binding characteristics: AEA acts as a partial agonist of CB1 with lower affinity for CB2, while 2-AG, present in substantially higher concentrations in the brain, functions as a full agonist at both CB1 and CB2 receptors [1]. Following release and receptor activation, endocannabinoid signaling is rapidly terminated through enzymatic degradation—AEA is hydrolyzed primarily by fatty acid amide hydrolase (FAAH), while 2-AG is predominantly metabolized by monoacylglycerol lipase (MAGL) [1]. This on-demand synthesis and rapid degradation allows for precise spatial and temporal regulation of ECS signaling.
Table 1: Core Components of the Endocannabinoid System
| Component | Subtypes | Primary Locations | Key Functions |
|---|---|---|---|
| Receptors | CB1 | CNS (presynaptic terminals), adipocytes, liver, muscle, GI tract | Inhibits neurotransmitter release, stimulates appetite, promotes energy storage |
| CB2 | Immune cells, microglia, neurons (postsynaptic) | Modulates immune function, inflammatory responses | |
| Endocannabinoids | AEA (anandamide) | Synthesized on-demand throughout body | Partial CB1 agonist, regulates feeding, reward, energy balance |
| 2-AG | Synthesized on-demand throughout body | Full CB1/CB2 agonist, primary endocannabinoid in brain | |
| Enzymes | DAGLα/DAGLβ | Postsynaptic neurons, various tissues | Synthesizes 2-AG from diacylglycerol |
| NAPE-PLD | Postsynaptic neurons, various tissues | Synthesizes AEA from N-arachidonoyl-phosphatidylethanolamine | |
| FAAH | Postsynaptic neurons, liver | Degrades AEA into arachidonic acid and ethanolamine | |
| MAGL | Presynaptic neurons, various tissues | Degrades 2-AG into arachidonic acid and glycerol |
The activation of cannabinoid receptors triggers a cascade of intracellular events that vary by cell type and physiological context. Both CB1 and CB2 primarily couple to Gαi/o-type G proteins, leading to inhibition of adenylyl cyclase and reduced cAMP production [5]. CB1 activation additionally modulates ion channel activity, inhibiting voltage-dependent Ca2+ channels while activating G protein-gated inwardly rectifying potassium channels (GIRKs), resulting in neuronal hyperpolarization and reduced neurotransmitter release [1] [5]. Beyond these canonical pathways, CB1 exhibits remarkable signaling promiscuity, with demonstrated coupling to Gαs, Gαq, and Gαz proteins under specific conditions [5]. This diverse coupling capability enables context-dependent signaling outcomes that contribute to the complex physiological effects of cannabinoid receptor activation.
The concept of biased signaling (or functional selectivity) has emerged as a crucial consideration in cannabinoid receptor pharmacology. Different ligands stabilizing distinct receptor conformations can preferentially activate specific downstream pathways while avoiding others [5]. For instance, in AtT-20 cells expressing CB2, CP55,940—but not WIN55,212-2—effectively inhibits voltage-gated calcium channels via Gβγ subunits, despite both agonists inhibiting adenylyl cyclase [5]. This phenomenon represents a promising therapeutic opportunity to target specific pathways mediating desirable metabolic effects while avoiding those responsible for adverse events. The ECS also engages multiple MAPK cascades (ERK1/2, p38, JNK) through mechanisms that vary by cell type, with CB1-mediated ERK1/2 activation occurring through phosphatidylinositide 3-kinase in some cells and through inhibition of cAMP/protein kinase A in others [5].
Figure 1: ECS Signaling Pathways in Energy Regulation - CB1 and CB2 receptors activate intracellular signaling cascades through G proteins, modulating central and peripheral metabolic processes
The ECS exerts profound influence over feeding behavior through both homeostatic and hedonic pathways regulating energy balance. Within the hypothalamus, endocannabinoid tone fluctuates in response to nutritional status, with food deprivation triggering endocannabinoid release that stimulates appetite, while feeding reduces their levels [1] [2]. This dynamic regulation occurs through interactions with key appetite-regulating neurons in the arcuate nucleus, where CB1 activation stimulates neuropeptide Y (NPY) and agouti-related peptide (AgRP) co-expressing neurons while simultaneously inhibiting pro-opiomelanocortin (POMC) neurons [1]. The net effect is a potent orexigenic signal that promotes food-seeking behavior and consumption. Beyond homeostatic regulation, the ECS significantly influences hedonic feeding through reward pathways in the limbic forebrain, where it enhances the palatability of food and reinforces the rewarding properties of eating [2]. This dual regulation of both energy needs and food reward makes the ECS a particularly powerful modulator of overall caloric intake.
The ECS interacts extensively with other hormonal systems regulating energy balance, most notably with the adipocyte-derived hormone leptin. Under normal physiological conditions, leptin exerts an anorexigenic effect partly through suppression of endocannabinoid synthesis and downregulation of CB1 expression in the hypothalamus [1]. However, in the context of obesity, leptin resistance develops, disrupting this inhibitory influence and resulting in elevated endocannabinoid tone that further drives food intake [1]. Animal studies demonstrate that CBR1 blockade can reverse leptin resistance and reduce plasma leptin levels, possibly through direct effects on adipose tissue CB1 or by enhancing sympathetic tone and leptin clearance [1]. The ECS also modulates dopamine activity in reward pathways, thereby increasing motivation-directed behavior for food and enhancing the hedonic impact of palatable foods [2]. These complex central interactions position the ECS as a crucial integrator of metabolic and reward signals that collectively determine feeding behavior.
Beyond its central effects on appetite, the ECS significantly influences energy metabolism through direct actions in peripheral tissues. In adipose tissue, CB1 activation promotes lipogenesis and fat accumulation while inhibiting energy expenditure [1] [2]. CB1 receptors are expressed in both white and brown adipose tissue, with activation in white adipocytes stimulating lipoprotein lipase activity and promoting triglyceride storage, while in brown adipose tissue CB1 activation reduces thermogenic capacity [2]. In the liver, CB1 activation enhances de novo lipogenesis and contributes to the development of hepatic steatosis and insulin resistance [1] [2]. Chronic CB1 blockade in rodent models not only reduces food intake and body weight but also improves insulin sensitivity, enhances glucose and lipid profiles, and reduces hepatic steatosis and fibrosis [1].
The ECS also influences metabolic processes in the gastrointestinal tract, pancreas, and skeletal muscle. In the gut, endocannabinoids affect motility, nutrient absorption, and gut hormone secretion, while in pancreatic islets CB1 activation can inhibit insulin secretion under certain conditions [2]. Skeletal muscle CB1 activation reduces glucose uptake and oxidative metabolism, contributing to insulin resistance [2]. These diverse peripheral actions collectively promote energy storage and reduce energy expenditure, creating a metabolic state predisposing to weight gain and associated complications. The presence of a complete ECS in adipose tissue, including endocannabinoids, receptors, and metabolic enzymes, suggests the existence of autocrine/paracrine signaling systems that locally regulate fat metabolism [6]. Human studies have documented elevated endocannabinoid levels in both central and peripheral tissues in obesity, along with CB1 upregulation, further supporting the concept of ECS overactivity as a contributor to obesity pathogenesis [1].
Table 2: Tissue-Specific Metabolic Effects of Endocannabinoid Signaling
| Tissue | CB1 Activation Effects | CB1 Blockade Effects | Relevance to Obesity |
|---|---|---|---|
| Hypothalamus | Increased appetite, stimulated NPY/AgRP neurons, inhibited POMC neurons | Reduced appetite, decreased food intake | Regulates homeostatic feeding and energy balance |
| Limbic Forebrain | Enhanced food reward and palatability, increased motivation to eat | Reduced hedonic feeding, decreased food reward | Influences reward-based eating behavior |
| Adipose Tissue | Increased lipogenesis, reduced adiponectin, inhibition of thermogenesis (BAT) | Enhanced lipolysis, increased adiponectin, improved insulin sensitivity | Promotes fat storage, contributes to insulin resistance |
| Liver | Enhanced de novo lipogenesis, reduced fatty acid oxidation, increased steatosis | Reduced hepatic lipogenesis, improved steatosis, decreased fibrosis | Contributes to NAFLD/NASH development |
| Skeletal Muscle | Reduced glucose uptake, decreased oxidative metabolism | Improved glucose uptake, enhanced insulin sensitivity | Contributes to systemic insulin resistance |
| Pancreas | Context-dependent effects on insulin secretion | Potential improvement in β-cell function | May influence glucose homeostasis |
| Gastrointestinal Tract | Modulated motility, potential nutrient absorption effects | Possible alterations in gut hormone secretion | Affects satiety signaling and nutrient handling |
The development of CB1 receptor antagonists represents the most extensively investigated ECS-targeted approach for obesity management. First-generation compounds such as rimonabant demonstrated impressive efficacy in reducing body weight and improving metabolic parameters in both preclinical models and clinical trials [1] [2]. Chronic CB1 blockade produces not only reduced food intake and body weight but also improvements in insulin and leptin sensitivity, enhanced glucose and lipid profiles, and reduced hepatic steatosis in rodent models [1]. The therapeutic potential of these effects was confirmed in human clinical trials, where CB1 antagonists produced significant weight loss and metabolic improvements [2]. However, the occurrence of neuropsychiatric adverse events including depression, anxiety, and suicidal ideation led to the withdrawal of rimonabant and discontinuation of other centrally-penetrant CB1 antagonists from development [2] [3]. These safety concerns were attributed to blockade of central CB1 receptors in regions regulating mood and emotional processing, highlighting the challenge of targeting a receptor with dual roles in metabolism and psychological function.
In response to these limitations, research efforts have shifted toward developing peripherally restricted CB1 antagonists that minimize CNS exposure while retaining beneficial metabolic effects. Preclinical studies with compounds such as JD5037 demonstrate that peripheral CB1 blockade effectively reduces body weight and improves metabolic parameters in diet-induced obese mice without producing behavioral effects indicative of central activity [7] [2]. These findings support the concept that a substantial portion of CB1's metabolic benefits are mediated through peripheral tissues including adipose tissue, liver, and gastrointestinal tract. Additional strategies include the development of neutral antagonists rather than inverse agonists, and allosteric modulators that fine-tune rather than completely block receptor signaling [2] [8]. The ongoing development of monlunabant, an orally bioavailable CB1 inhibitor with potentially improved safety profile, continues with an estimated earliest US approval date of 2028 [2].
Beyond direct CB1 antagonism, several alternative approaches to ECS modulation show promise for obesity management. CB2 receptor agonists have demonstrated anti-obesity effects in animal models, though their mechanisms are less well-characterized than those of CB1-directed therapies [2] [3]. Targeting endocannabinoid metabolic enzymes represents another attractive strategy, with FAAH and MAGL inhibitors potentially producing tissue-specific modulation of endocannabinoid tone rather than complete receptor blockade [2]. Preclinical evidence suggests that such enzyme inhibitors may produce more modest metabolic effects with improved safety profiles compared to direct receptor antagonists [2]. Additionally, dietary interventions that modulate the ECS have been investigated, with studies demonstrating that diets rich in fat and/or sucrose increase endocannabinoid levels and alter the expression of both cannabinoid receptors and metabolic enzymes [2]. The ingestion of specific dietary fatty acids that serve as endocannabinoid precursors may also influence their levels and activity [2].
Novel pharmacological approaches continue to emerge, including biased ligands that selectively activate beneficial signaling pathways while avoiding those linked to adverse effects [5] [8]. The concept of biased signaling is particularly relevant for CB1, given its diverse intracellular coupling capabilities. Similarly, allosteric modulators that fine-tune rather than activate or inhibit receptor function offer the potential for more subtle regulation of ECS activity [8]. The identification of multiple allosteric sites on CB1 and growing understanding of the structural basis for allosteric modulation have accelerated the development of positive and negative allosteric modulators (PAMs and NAMs) for both CB1 and CB2 receptors [8]. These sophisticated pharmacological approaches represent the future of ECS-targeted obesity therapies, potentially overcoming the limitations that hampered first-generation approaches.
Table 3: Pharmacological Strategies for Targeting the ECS in Obesity Management
| Therapeutic Approach | Mechanism of Action | Stage of Development | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Central CB1 Antagonists (e.g., rimonabant) | Inverse agonism/antagonism of central and peripheral CB1 receptors | Withdrawn from market | Proven efficacy for weight loss and metabolic improvement | Neuropsychiatric adverse events (depression, anxiety) |
| Peripheral CB1 Antagonists (e.g., JD5037) | Antagonism restricted to peripheral CB1 receptors | Preclinical and early clinical development | Metabolic benefits with reduced CNS side effects | Potential incomplete peripheral restriction, unknown long-term safety |
| CB2 Receptor Agonists | Activation of CB2 receptors | Preclinical research | Potential anti-inflammatory and metabolic benefits | Less established role in energy balance, limited efficacy data |
| FAAH/MAGL Inhibitors | Increased endogenous AEA and/or 2-AG through reduced degradation | Preclinical research | Tissue-specific modulation, more subtle effects | Potential for paradoxical increased feeding with elevated AEA |
| Allosteric Modulators | Fine-tuning of receptor signaling without full activation/blockade | Early research stage | Pathway-selective effects, potentially improved safety | Complex pharmacology, limited compounds available |
| Biased Ligands | Selective activation of beneficial over adverse signaling pathways | Early research stage | Potential for dissociation of metabolic and psychiatric effects | Requires detailed understanding of pathway-specific outcomes |
| Dual-Target Agents | Simultaneous modulation of ECS and related systems (e.g., GLP-1) | Concept stage | Potential synergistic benefits, reduced resistance | Complex development and optimization requirements |
Research investigating the ECS in weight regulation has employed various genetically modified mouse models that have yielded crucial insights into the system's physiological functions. The leptin-deficient ob/ob mouse and leptin receptor-deficient db/db mouse represent two widely used models that have been particularly informative for studying ECS involvement in obesity [9]. Despite comparable body weight gain and fat mass accumulation, these models develop distinct metabolic phenotypes—ob/ob mice develop obesity with mild insulin resistance, while db/db mice progress to overt diabetes [9]. Research comparing these models has revealed differences in fat distribution (db/db mice having more subcutaneous and ob/ob mice more epididymal fat), inflammatory profiles, and hepatic steatosis severity, suggesting that divergent ECS activity may contribute to these phenotypic differences [9]. Additionally, CB1 receptor knockout mice have been instrumental in elucidating CB1's specific roles in energy balance, with these animals displaying lean phenotypes, resistance to diet-induced obesity, and improved metabolic profiles compared to wild-type controls [1].
The assessment of ECS modulation in vivo typically involves comprehensive metabolic phenotyping protocols. Standard methodologies include longitudinal body weight and body composition monitoring using techniques such as time domain-nuclear magnetic resonance (TD-NMR) [9]. Food intake measurements are conducted with careful attention to potential confounders like food spillage, while indirect calorimetry provides data on energy expenditure and respiratory exchange ratios [9]. Metabolic assessments typically include oral glucose tolerance tests (OGTT) and insulin tolerance tests conducted after specified fasting periods, with plasma insulin measurements by ELISA [9]. At endpoint, tissue-specific analyses include histopathological examination of adipose tissue and liver, quantification of adipocyte size, assessment of hepatic lipid accumulation, and molecular analyses of metabolic and inflammatory markers [9]. These comprehensive phenotyping approaches have been essential for establishing the multifaceted role of the ECS in regulating energy balance.
At the cellular level, investigations of ECS function employ a variety of sophisticated techniques to elucidate signaling mechanisms and metabolic effects. In vitro studies often utilize primary cell cultures (e.g., adipocytes, hepatocytes, neuronal cultures) or cell lines expressing cannabinoid receptors to examine specific signaling pathways [6]. Receptor activation and intracellular signaling are assessed through measures such as cAMP accumulation, calcium mobilization, MAPK phosphorylation, and β-arrestin recruitment [5] [8]. The concept of biased signaling is quantified using operational models that compare ligand profiles across multiple pathways relative to a reference compound [5]. For metabolic studies, glucose uptake assays, lipogenesis measurements, and mitochondrial function assessments provide insight into cellular energy handling [6].
Molecular techniques for evaluating ECS components include quantitative PCR and RNA sequencing to measure receptor and enzyme expression, immunoblotting and immunohistochemistry for protein quantification and localization, and mass spectrometry-based approaches for precise measurement of endocannabinoid and related lipid levels [6] [9]. Studies investigating human adipose tissue mesenchymal stromal cells (atMSCs) have demonstrated that cannabinoid receptor activation exerts diverse effects on metabolic activity, cell number, differentiation, and cytokine release—processes relevant to tissue regeneration and metabolism [6]. Specifically, non-selective cannabinoid receptor activation with WIN55,212-2 decreased metabolic activity and cell number in a CB1-dependent manner, while increasing adipogenic differentiation and altering release of VEGF, TGF-β1, and HGF [6]. These sophisticated cellular and molecular techniques continue to refine our understanding of ECS function in weight regulation and identify novel therapeutic targets.
Recent research has revealed several promising new avenues for ECS-targeted obesity therapies. The growing understanding of cannabinoid receptor dimerization has uncovered additional complexity in ECS signaling, with evidence that CB1 can form heterodimers with other GPCRs such as orexin or dopamine receptors, potentially creating novel pharmacological targets with improved specificity [8]. The continued development of allosteric modulators represents another active area of investigation, with multiple allosteric sites identified on CB1 and structural insights facilitating rational drug design [8]. The discovery of ago-BAMs (agonists with positive allosteric modulator activity) for CB1 demonstrates the sophisticated pharmacological approaches now being applied to the ECS [8]. Additionally, the potential for hybrid dual-target agents that simultaneously modulate ECS and related systems (e.g., GLP-1 receptors) offers promise for enhanced efficacy and potentially reduced side effects through synergistic mechanisms [2] [3].
The relationship between the gut microbiome and ECS has emerged as a fascinating area of research with therapeutic implications. Studies demonstrate that gut microbes influence ECS tone, with ob/ob and db/db mice showing distinct microbial compositions, serum LPS concentrations, bile acid profiles, and short-chain fatty acid patterns [9]. These microbial and metabolomic differences correlate with the divergent metabolic phenotypes of these models, suggesting that microbiome-ECS interactions may contribute to obesity pathogenesis and represent potential intervention targets [9]. Dietary interventions specifically designed to modulate ECS activity through manipulation of endocannabinoid precursor availability or microbial composition offer non-pharmacological approaches to ECS modulation [2]. Additionally, the development of tissue-specific delivery systems for ECS modulators could further enhance therapeutic precision, potentially targeting adipose tissue, liver, or gastrointestinal tract while minimizing exposure to sensitive CNS regions.
Despite the setbacks encountered with first-generation CB1 antagonists, the therapeutic potential of ECS modulation for obesity management remains substantial. Current clinical practice guidelines for obesity pharmacotherapy increasingly recognize the importance of targeting underlying physiological mechanisms, with ECS representing one of several systems regulating energy balance [10]. The continued development of peripherally restricted compounds with minimal brain penetration addresses the primary safety concern that limited earlier approaches, with several candidates advancing through preclinical and early clinical development [2] [3]. The ongoing evaluation of monlunabant represents the most advanced ECS-targeted approach currently in development, with estimated potential US approval in 2028 [2].
Future directions in ECS research will likely focus on achieving greater therapeutic specificity through approaches such as biased ligands, allosteric modulators, and tissue-targeted delivery systems [5] [8]. The integration of structural biology insights from cryo-EM studies of cannabinoid receptors with advanced pharmacological concepts will further accelerate rational drug design [8]. Additionally, a more comprehensive understanding of how nutritional status and dietary composition influence ECS tone may lead to integrated lifestyle-pharmacology approaches that optimize therapeutic outcomes [2]. As our knowledge of the complex roles of the ECS in energy homeostasis continues to expand, so too will opportunities to develop safer, more effective therapeutic strategies for obesity and its metabolic complications. The historical challenges encountered in targeting this system have provided valuable lessons that are now guiding a more sophisticated, nuanced approach to ECS-based pharmacotherapy with considerable promise for addressing the ongoing obesity pandemic.
Taranabant (MK-0364) is a second-generation cannabinoid-1 receptor (CB1R) inverse agonist developed as an anti-obesity therapeutic. As a structurally distinct, acyclic compound from the first-generation CB1R inverse agonist rimonabant, this compound demonstrated potent weight loss efficacy in clinical trials by modulating central and peripheral pathways regulating energy homeostasis [1] [2]. The drug was investigated in Phase III clinical trials for obesity treatment but was ultimately not advanced due to dose-related adverse effects in the central nervous system [3] [4]. Despite this outcome, this compound remains a pharmacologically significant compound for understanding CB1R modulation.
Table 1: Fundamental Profile of this compound (MK-0364)
| Property | Description |
|---|---|
| Chemical Name | N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide [1] |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ [5] |
| Molecular Weight | 515.96 g/mol [5] |
| DrugBank ID | DB06624 [5] |
| Primary Target | Cannabinoid Receptor 1 (CB1R) [5] |
| Pharmacological Action | Inverse Agonist [2] [6] |
| Therapeutic Indication | Investigated for obesity [3] [5] |
The endocannabinoid system is a key neuromodulatory system governing energy balance, with CB1R being the most abundant G-protein coupled receptor (GPCR) in the mammalian brain [7] [6]. Under basal conditions, CB1R exhibits constitutive activity, meaning it signals through its associated G-proteins even in the absence of an agonist. Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) act as full or partial agonists at this receptor [6].
Unlike a neutral antagonist that merely blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, thereby suppressing its basal, constitutive activity [2]. This compound functions as a potent and selective inverse agonist of CB1R.
The molecular binding and mechanism can be summarized as follows:
Figure 1: Molecular mechanism of CB1R modulation. This compound, as an inverse agonist, stabilizes the receptor's inactive state, suppressing downstream G-protein signaling, which is functionally opposite to agonist action [2] [6].
The weight-reducing effects of this compound are mediated through a dual mechanism: reduction in food intake (caloric intake) and increase in energy expenditure (caloric expenditure) [2]. The central control of appetite occurs primarily in the hypothalamus and brainstem.
Table 2: Key Appetite-Regulating hypothalamic Nuclei and Neuropeptides
| Hypothalamic Nucleus | Neuronal Population | Primary Function in Appetite | Effect of this compound |
|---|---|---|---|
| Arcuate Nucleus (ARC) [8] | POMC/CART Neurons | Appetite Suppressing (Anorexigenic) | Activation [8] [2] |
| NPY/AgRP Neurons | Appetite Stimulating (Orexigenic) | Inhibition [8] [2] | |
| Paraventricular Nucleus (PVN) [8] | Second-order neurons releasing CRH, TRH | Appetite Suppressing | Indirect Activation [8] |
| Lateral Hypothalamic Area (LHA) [8] | Neurons releasing MCH, Orexin | Appetite Stimulating | Inhibition [8] |
The specific mechanisms of central appetite suppression are:
Modulation of First-Order Neurons in the ARC: The ARC, located at the base of the hypothalamus and outside the blood-brain barrier, is a primary site for the action of peripheral metabolic hormones [8]. This compound's inverse agonism alters the balance between key neuronal populations:
Action on Second-Order Neurons and Other Nuclei: The POMC and NPY/AgRP neurons from the ARC project to second-order neurons in nuclei like the PVN, VMN, and LHA [8]. By increasing α-MSH signaling, this compound promotes the release of anorexigenic peptides like CRH and TRH in the PVN and suppresses orexigenic signals like MCH and orexin in the LHA [8].
Interaction with Brainstem and Reward Pathways: The dorsal vagal complex (DVC) in the brainstem integrates satiety signals from the gut [8]. Furthermore, CB1R is highly expressed in mesolimbic reward pathways. By blocking endocannabinoid tone in these circuits, which normally reinforces the hedonic value of food, this compound can reduce the reward-associated drive to eat [8] [7].
Figure 2: Central pathways for appetite suppression. This compound acts in the hypothalamus to inhibit orexigenic and stimulate anorexigenic neuronal pathways, and in mesolimbic reward circuits to reduce food reward [8] [2] [7].
While the reduction in food intake is a major driver of weight loss, studies indicate that CB1R inverse agonists like this compound also increase whole-body energy expenditure and exert beneficial effects directly on peripheral tissues [2]. These effects are likely mediated both indirectly via the autonomic nervous system and directly through CB1Rs expressed in peripheral organs.
In rodent models of diet-induced obesity, this compound demonstrated dose-dependent efficacy in reducing body weight and improving metabolic parameters [2]. These studies established its potent inverse agonist activity and provided the pharmacological foundation for human trials.
A high-dose, 104-week Phase III clinical trial evaluated this compound in overweight and obese patients [3]. The study design was a double-blind, randomized, placebo-controlled trial, with patients randomized to placebo (N=417), this compound 2 mg (N=414), 4 mg (N=415), or 6 mg (N=1256). The 6 mg and 4 mg doses were discontinued during year 1 and year 2, respectively, due to adverse effect profiles.
Table 3: Efficacy Outcomes from a 104-Week Phase III Clinical Trial (All-Patients-Treated, LOCF) [3]
| Efficacy Parameter | Placebo | This compound 2 mg | This compound 4 mg |
|---|---|---|---|
| Weight Change at Week 52 | -2.6 kg | -6.6 kg* | -8.1 kg* |
| Weight Change at Week 104 (Completers) | -1.4 kg | -6.4 kg* | -7.6 kg* |
| % Patients Achieving ≥5% Weight Loss at Wk 52 | ~19% (est.) | ~51% (est.)* | >51% (est.)* |
| % Patients Achieving ≥10% Weight Loss at Wk 52 | ~7% (est.) | ~27% (est.)* | >27% (est.)* |
| Effect on Waist Circumference | Reduction | Significantly Greater Reduction* | Significantly Greater Reduction* |
| Effect on Metabolic Syndrome Prevalence | -- | Significantly Lower* | Significantly Lower* |
| *P < 0.001 vs. placebo |
For researchers investigating CB1R inverse agonists, the following key methodologies are relevant:
In Vitro Receptor Binding and Functional Assays:
In Vivo Efficacy Studies in Rodent Models:
Brain Receptor Occupancy Measurement:
Although this compound was effective at achieving clinically significant weight loss over two years, its development was terminated due to an unfavorable risk-benefit profile [3] [4].
This compound is a potent CB1R inverse agonist that suppresses appetite and induces weight loss through a dual mechanism: centrally, by modulating hypothalamic neurocircuits to reduce hunger and mesolimbic pathways to reduce food reward, and peripherally, by increasing energy expenditure and improving metabolic function in tissues like adipose and liver [3] [2].
The discontinuation of this compound highlights a critical challenge in anti-obesity drug development: achieving efficacy without on-target CNS-mediated adverse effects. This has spurred the development of next-generation CB1R modulators, including:
The table below summarizes the key quantitative pharmacokinetic parameters of taranabant.
| Parameter | Value/Description | Citation |
|---|---|---|
| Time to Max Concentration (T~max~) | 1.0 to 2.5 hours (median) | [1] [2] [3] |
| Terminal Half-Life (t~1/2~) | ~70 to 104 hours | [1] [2] |
| Apparent Clearance (CL/F) | 25.4 L/h | [1] [4] |
| Apparent Volume of Distribution (V~ss~/F) | 2,578 L | [1] [4] |
| Effect of High-Fat Meal | ↑ C~max~ by 14%; ↑ AUC~0-∞~ by 74% | [1] [3] |
| Accumulation Ratio (C~max~ / AUC) | 1.18 to 1.40-fold (C~max~); 1.5 to 1.8-fold (AUC~0-24h~) | [2] |
| Primary Route of Elimination | Hepatic metabolism; ~87% of dose excreted in feces, ~5% in urine | [5] |
Understanding the experimental methods is crucial for evaluating the data.
The following diagram illustrates the primary metabolic fate of this compound in the human body and connects this to the broader clinical development context.
This compound is primarily metabolized by CYP3A4 into hydroxylated metabolites, which are further processed and excreted mainly in feces. Data from population PK modeling of these metabolites informed clinical trial simulations.
Taranabant is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist that was investigated extensively as a potential therapeutic agent for obesity and weight management. Developed as a follow-up to rimonabant, another CB1R inverse agonist, this compound represented a structurally novel acyclic compound designed to modulate the endocannabinoid system to reduce body weight. The endocannabinoid system plays a crucial physiological role in regulating energy balance, food intake, and lipid and glucose metabolism, making it an attractive target for obesity interventions. Preclinical models demonstrated that this compound effectively inhibited food intake and weight gain, leading to significant weight loss and reduced fat mass in animal studies.
The endocannabinoid system (ECS) is a complex signaling network that plays a fundamental role in regulating numerous physiological processes, including energy homeostasis, appetite regulation, and lipid metabolism. The system comprises endocannabinoids (such as anandamide and 2-arachidonoylglycerol), their receptors, and the enzymes responsible for their synthesis and degradation. Cannabinoid receptor 1 (CB1R) is predominantly expressed in the central nervous system but is also found in various peripheral tissues, including adipose tissue, liver, skeletal muscle, and the gastrointestinal tract. Under physiological conditions, activation of CB1R by endocannabinoids stimulates appetite and promotes energy storage through various mechanisms, contributing to the development of obesity when overactivated [3].
In obesity and metabolic syndrome, the endocannabinoid system demonstrates increased tonic activity, particularly in hypothalamic circuits regulating appetite and in peripheral tissues involved in metabolic control. This hyperactivation contributes to increased food intake, reduced energy expenditure, and disruption of lipid and glucose homeostasis. The CB1 receptor signaling primarily occurs through Gi/o protein coupling, leading to inhibition of adenylyl cyclase and modulation of calcium and potassium channels. The presence of CB1 receptors in peripheral tissues directly influences metabolic processes, including lipogenesis in adipose tissue, glucose uptake in muscle, and insulin secretion in pancreatic β-cells [3].
As a CB1R inverse agonist, this compound exerts the opposite effect of endogenous cannabinoids by reducing the basal activity of the CB1 receptor. Preclinical studies using positron emission tomography (PET) imaging with the selective CB1R tracer [¹⁸F]MK-9470 confirmed that this compound achieved central nervous system receptor occupancy levels between approximately 10% and 40%, which correlated with energy balance and weight-loss effects observed in animal models. The weight loss mediated by this compound results from a dual mechanism of action:
Mechanistic studies in humans demonstrated that this compound treatment significantly reduced acute food intake over 24 hours and increased energy expenditure between 2-5 hours post-dose compared to placebo in overweight and obese male volunteers [4] [5].
The following diagram illustrates the multifaceted mechanism through which this compound induces weight loss by modulating central and peripheral CB1 receptor signaling:
Clinical development of this compound included multiple randomized, double-blind, placebo-controlled trials investigating various dosages in overweight and obese patients. The high-dose study evaluated this compound at 2 mg, 4 mg, and 6 mg daily over 104 weeks in patients with a body mass index (BMI) of 27-43 kg/m², approximately 51% of whom had metabolic syndrome. This trial employed an adaptive design where the 6-mg dose was discontinued during year 1 and the 4-mg dose during year 2 based on risk/benefit assessments, with patients being down-dosed to 2 mg or placebo. The results demonstrated dose-dependent weight loss with changes from baseline at week 52 of -2.6 kg for placebo, -6.6 kg for this compound 2 mg, and -8.1 kg for this compound 4 mg (both active doses p<0.001 vs placebo). For completers at week 104, weight loss was maintained at -1.4 kg, -6.4 kg, and -7.6 kg for placebo, this compound 2 mg, and 4 mg, respectively [1].
The low-dose study evaluated this compound at 0.5 mg, 1 mg, and 2 mg daily over 52 weeks in a similar population. This trial demonstrated that even lower doses produced clinically meaningful weight loss, with changes from baseline of -1.7 kg for placebo compared to -5.4 kg, -5.3 kg, and -6.7 kg for this compound 0.5 mg, 1 mg, and 2 mg, respectively (all p<0.001 vs placebo). The proportion of patients achieving clinically significant weight loss thresholds (≥5% and ≥10% of baseline body weight) was significantly higher across all this compound doses compared to placebo at both 36 and 52 weeks. These results confirmed that this compound induced dose-dependent weight reduction across the evaluated dose range, with higher doses producing more substantial effects [6].
A specialized 52-week study investigated this compound in overweight and obese patients with type 2 diabetes, a population with particularly challenging weight management needs. This trial randomized patients to placebo or this compound 0.5 mg, 1 mg, or 2 mg daily. The results demonstrated significant weight reduction in this diabetic population, with changes from baseline at week 52 of -2.4 kg, -4.0 kg, -4.6 kg, and -5.3 kg for placebo, this compound 0.5 mg, 1 mg, and 2 mg, respectively. Importantly, this compound treatment also produced improvements in glycemic control, with reductions in HbA1c of -0.30% for placebo compared to -0.43%, -0.65%, and -0.64% for the 0.5 mg, 1 mg, and 2 mg doses, respectively. The 1 mg and 2 mg doses produced statistically significant improvements in HbA1c compared to placebo at both week 36 and week 52 [2].
The findings in diabetic patients were particularly noteworthy as they demonstrated that this compound not only reduced body weight but also improved metabolic parameters relevant to diabetes management. The magnitude of HbA1c reduction observed with this compound 1 mg and 2 mg was clinically meaningful and comparable to that achieved with some oral antidiabetic medications. This suggested that CB1 receptor inverse agonism might offer dual benefits for obese patients with type 2 diabetes by addressing both weight management and glycemic control simultaneously [2].
Beyond weight reduction, this compound treatment produced several favorable effects on metabolic parameters. In the high-dose study, the proportion of patients meeting criteria for metabolic syndrome was significantly lower in the this compound 2 mg and 4 mg groups compared to placebo at both 52 and 104 weeks. This compound 2 mg significantly reduced waist circumference, percentage body fat, and triglyceride levels compared to placebo. These improvements in cardiovascular risk factors suggested that this compound might provide benefits beyond simple weight reduction, potentially addressing multiple aspects of metabolic syndrome [1] [6].
The following table summarizes key efficacy endpoints from major this compound clinical trials:
| Study Population | Duration | Dose | Weight Change (kg) | ≥5% Weight Loss (%) | ≥10% Weight Loss (%) | HbA1c Change (%) | Other Metabolic Improvements |
|---|---|---|---|---|---|---|---|
| Obese/Overweight (BMI 27-43) [1] | 104 weeks | Placebo | -1.4 | 17.3%* | 4.8%* | N/R | Significant reduction in metabolic syndrome prevalence |
| 2 mg | -6.4* | 49.0%* | 19.2%* | N/R | Improved waist circumference, triglycerides | ||
| 4 mg | -7.6* | 54.2%* | 27.5%* | N/R | Improved waist circumference, triglycerides | ||
| Obese/Overweight (BMI 27-43) [6] | 52 weeks | Placebo | -1.7 | 19% | 5% | N/R | - |
| 0.5 mg | -5.4* | 46%* | 17%* | N/R | - | ||
| 1 mg | -5.3* | 45%* | 16%* | N/R | - | ||
| 2 mg | -6.7* | 58%* | 28%* | N/R | Improved waist circumference, body fat %, triglycerides | ||
| Type 2 Diabetes [2] | 52 weeks | Placebo | -2.4 | 22% | 7% | -0.30 | - |
| 0.5 mg | -4.0* | 40%* | 13% | -0.43 | - | ||
| 1 mg | -4.6* | 44%* | 17%* | -0.65* | - | ||
| 2 mg | -5.3* | 49%* | 22%* | -0.64* | - |
*Statistically significant compared to placebo (p<0.05); N/R = Not reported
Population pharmacokinetic modeling using data from 12 Phase I studies and one Phase II study demonstrated that this compound's pharmacokinetic profile is best described by a three-compartment model with first-order absorption and elimination. The drug is rapidly absorbed after oral administration, with time to maximum plasma concentration occurring between 1 and 2.5 hours. This compound exhibits multiphasic disposition with an initial rapid decline in plasma concentrations followed by a slower decline, with an apparent terminal half-life of approximately 70 to 100 hours following single or multiple-dose administration. The long half-life supported once-daily dosing and resulted in approximately twofold accumulation of plasma concentrations after multiple-dose administration [7].
This compound is a highly lipophilic compound (ClogP = 6.7) that distributes extensively into adipose tissue, which is consistent with its multiphasic disposition pattern. The drug is extensively protein-bound (>98%) to both albumin and alpha-1 acid glycoprotein. This compound is almost exclusively cleared by metabolism via cytochrome P450 3A4 (CYP3A4), with minimal renal excretion of the parent compound. Its primary active metabolite, M1, circulates in plasma at concentrations generally two to three times higher than the parent drug and exhibits a comparable apparent terminal half-life, suggesting formation rate-limited elimination [7].
Covariate analysis identified several statistically significant factors influencing this compound pharmacokinetics, including effects of body mass index (BMI) and creatinine clearance (CrCL) on apparent clearance, and effects of BMI, age, CrCL, and gender on apparent volume of the peripheral compartment. However, the magnitude of these effects was considered modest and not clinically relevant enough to warrant dose adjustment in specific populations. Administration with food, particularly a high-fat meal, increased this compound exposure by 74% (AUC0-∞) and Cmax by 14%, though food status did not affect 24-hour trough concentrations [7].
The clinical development of this compound revealed a consistent pattern of dose-related adverse events that ultimately led to the discontinuation of its development. Across multiple trials, adverse events were primarily observed in organ systems known to express CB1 receptors, including the gastrointestinal, nervous, psychiatric, cutaneous, and vascular systems. The most commonly reported gastrointestinal adverse events included diarrhea, nausea, and vomiting, while nervous system-related events included dizziness and sensory disturbances. The incidence of these adverse events was generally higher with increasing doses of this compound and was statistically significant compared to placebo in the higher dose groups (2 mg, 4 mg, and 6 mg) [1] [2] [6].
The psychiatric adverse events were particularly concerning and represented a major factor in the risk-benefit assessment that led to discontinuation of development. These included irritability, anger/aggression, and depression-related events. Irritability was significantly increased across all this compound doses, including the lowest 0.5 mg dose, while more serious psychiatric effects showed a clear dose-response relationship. The mechanism behind these psychiatric effects is believed to relate to CB1 receptor inverse agonism in the central nervous system, particularly in regions regulating mood and emotional processing [1] [2] [6].
The decision to discontinue this compound development was based on a comprehensive assessment of the overall risk-benefit profile across the clinical trial program. While the drug demonstrated statistically significant and clinically meaningful weight loss across multiple populations, including general obese/overweight patients and those with type 2 diabetes, the dose-related adverse events—particularly in the psychiatric domain—were deemed unacceptable for continued development. This assessment acknowledged that even at lower doses that partially mitigated the adverse event incidence, the therapeutic window remained insufficient for widespread clinical use [1] [2].
The following table summarizes the safety and tolerability findings across this compound clinical trials:
| Adverse Event Category | Specific Events | Dose Relationship | Population Most Affected | Management Strategies |
|---|---|---|---|---|
| Gastrointestinal [1] [2] [6] | Diarrhea, nausea, vomiting | Dose-related, significant at ≥2 mg | All populations | Dose reduction, symptomatic treatment |
| Psychiatric [1] [2] [6] | Irritability, anger/aggression, depression-related events | Irritability at all doses; serious events dose-related | All populations | Discontinuation in severe cases |
| Nervous System [1] [2] [6] | Dizziness, sensory disturbances | Dose-related, significant at ≥2 mg | All populations | Dose reduction |
| Vascular [6] | Flushing/hot flush | Dose-related, significant at 2 mg | General obese population | Dose reduction |
| Overall Risk-Benefit [1] [2] | Unfavorable at all efficacious doses | N/A | All populations | Development discontinued |
The this compound development program highlights the challenges inherent in CB1 receptor targeting for obesity treatment. While the mechanism effectively produces weight loss and metabolic improvements, the widespread distribution of CB1 receptors in the central nervous system and their role in regulating mood and emotion create significant challenges for achieving an acceptable therapeutic index. The experience with this compound and similar compounds like rimonabant has led the pharmaceutical industry to reconsider approaches to modulating the endocannabinoid system, with subsequent research focusing on peripherally-restricted CB1 antagonists that might maintain metabolic efficacy while minimizing central nervous system-mediated adverse effects [8].
The comprehensive clinical evaluation of this compound demonstrated that CB1 receptor inverse agonism represents an effective pharmacological approach for inducing weight loss and improving metabolic parameters in obese and overweight individuals, including those with type 2 diabetes. The drug produced dose-dependent weight reduction with concomitant improvements in waist circumference, triglyceride levels, and glycemic control. However, the class-related adverse events, particularly psychiatric effects, resulted in an unfavorable risk-benefit profile that prevented further development.
Taranabant represents a significant case study in population pharmacokinetic (PopPK) modeling applied to drug development. As a cannabinoid-1 receptor inverse agonist developed for obesity treatment, this compound's pharmacokinetic characteristics necessitate thorough understanding to inform appropriate dosing strategies across diverse patient populations. The PopPK approach is particularly valuable in this context as it enables researchers to identify and quantify sources of variability in drug exposure, which is essential for optimizing therapeutic outcomes while minimizing adverse effects. PopPK modeling differs fundamentally from traditional pharmacokinetic analysis through its ability to pool data from multiple studies and handle sparse sampling designs, making it especially suitable for characterizing drug behavior in the target patient population rather than just healthy volunteers.
The clinical development program for this compound incorporated data from twelve Phase 1 studies and one Phase 2 study, reflecting a robust dataset for PopPK model construction. This approach aligns with the principles of Model-Informed Drug Development (MIDD), where quantitative models are leveraged to inform key development decisions. PopPK analyses have become increasingly important in regulatory submissions, with nearly all New Drug Applications for new molecular entities now incorporating aspects of modeling and simulation. For this compound specifically, the PopPK model served to precisely estimate pharmacokinetic parameters and identify clinically relevant covariates that might necessitate dose adjustments in particular subpopulations, thereby supporting the overall goal of developing a safe and effective obesity treatment.
The development of this compound's population pharmacokinetic model employed a three-compartment structural model with first-order absorption and elimination, which adequately described the plasma concentration-time profiles observed across clinical studies. This model structure was selected based on its ability to capture the complex distribution characteristics of this compound, which exhibits substantial tissue distribution as evidenced by the large volume of distribution at steady-state. The PopPK analysis utilized nonlinear mixed-effects modeling implemented in NONMEM, the industry-standard software for such analyses, which allows for the simultaneous estimation of fixed effects (population typical values) and random effects (between-subject and residual variability).
The final model provided precise parameter estimates that characterized this compound's disposition in the studied populations. The population mean estimates for key pharmacokinetic parameters demonstrated consistent absorption and elimination patterns, with the model successfully quantifying both between-subject variability and residual unexplained variability. The adequacy of model fit was confirmed through various diagnostic plots and validation techniques, ensuring the model's reliability for simulation and inference purposes. The three-compartment structure particularly accounted for the prolonged terminal phase observed in this compound's concentration-time profile, which is clinically relevant for understanding potential accumulation upon multiple dosing.
Table 1: Key Structural Model Parameters for this compound PopPK Model
| Parameter | Symbol | Population Estimate | Units | Interpretation |
|---|---|---|---|---|
| Apparent Clearance | CL/F | 25.4 | L/h | Primary elimination parameter |
| Apparent Volume (Central) | Vc/F | Not specified | L | Initial distribution volume |
| Apparent Volume (Peripheral) | Vp/F | Model-derived | L | Tissue distribution volume |
| Apparent Steady-State Volume | Vss/F | 2,578 | L | Extensive tissue distribution |
| Intercompartmental Clearance | Q/F | Model-derived | L/h | Distribution between compartments |
| Absorption Rate Constant | ka | Model-derived | 1/h | Absorption characteristics |
A comprehensive covariate analysis was conducted to identify patient factors that systematically influence this compound pharmacokinetics. The analysis followed a standard statistical approach using forward selection (α = 0.05) and backward elimination (α = 0.001) procedures to ensure only clinically and statistically significant covariates were retained in the final model. This rigorous methodology prevented overparameterization while capturing meaningful relationships between patient characteristics and pharmacokinetic parameters. The covariate relationships were evaluated using both continuous and categorical parameterizations, with functional forms selected based on physiological plausibility and statistical improvement in model fit.
Table 2: Significant Covariates Identified in this compound PopPK Analysis
| Affected Parameter | Covariate | Direction of Effect | Magnitude | Clinical Relevance |
|---|---|---|---|---|
| Apparent Clearance | BMI | Positive correlation | Modest | Not clinically relevant |
| Apparent Clearance | Creatinine Clearance | Positive correlation | Modest | Not clinically relevant |
| Apparent Volume (Peripheral) | BMI | Positive correlation | Modest | Not clinically relevant |
| Apparent Volume (Peripheral) | Age | Negative correlation | Modest | Not clinically relevant |
| Apparent Volume (Peripheral) | Creatinine Clearance | Positive correlation | Modest | Not clinically relevant |
| Apparent Volume (Peripheral) | Gender | Specific differences | Modest | Not clinically relevant |
| Intercompartmental Clearance | Age | Negative correlation | Modest | Not clinically relevant |
The foundation of any robust PopPK analysis lies in the comprehensive data collection and meticulous assembly of datasets. For the this compound PopPK model, data were pooled from twelve Phase 1 studies and one Phase 2 study, encompassing both healthy and obese subjects receiving single and multiple oral doses ranging from 0.5 to 8 mg. In total, 6,834 this compound plasma concentrations from 187 healthy subjects and 385 obese subjects were available for model development. This substantial dataset provided sufficient power to identify both typical population parameters and sources of variability. The studies included rich sampling designs in Phase 1 trials and sparse sampling in the Phase 2 trial, reflecting the typical approach across drug development phases where early studies characterize concentration-time profiles intensively while later larger studies collect fewer samples per subject.
The dataset assembly followed standard PopPK practices with careful attention to data formatting for NONMEM analysis. Key components included: (1) Concentration data with accurate timing information relative to dose administration; (2) Dosing records specifying amount, frequency, and route of administration; (3) Demographic covariates including age, weight, BMI, gender, and race; (4) Laboratory values including renal and hepatic function markers; and (5) Concomitant medications that might potentially influence this compound pharmacokinetics. Particular attention was paid to the accurate documentation of sampling times and handling of missing or below-quantification-limit concentrations, with appropriate methods employed to ensure these did not bias parameter estimates. The assembled dataset represented the diverse population intended for obesity treatment, enabling characterization of this compound pharmacokinetics across the relevant patient spectrum.
The model building process followed a stepwise approach beginning with development of the base structural model without covariates. The structural model selection was based on objective function value (OFV) comparisons, diagnostic plots, and physiological plausibility of parameter estimates. Once an appropriate structural model was identified, the random effects model was developed to characterize between-subject variability (BSV) and residual unexplained variability. BSV was initially estimated for all pharmacokinetic parameters using exponential error models, with correlations between random effects explored using block covariance structures. The residual error model was selected to best describe the proportional, additive, or combined error in the concentration measurements.
The covariate model building employed standard forward inclusion and backward elimination procedures. During forward inclusion, covariates were separately added to the base model and retained if they produced a statistically significant reduction in OFV (ΔOFV > 3.84, p < 0.05 for 1 degree of freedom). The full model containing all significant covariates then underwent backward elimination, where covariates were removed one at a time with a stricter significance criterion (ΔOFV > 10.83, p < 0.001) to yield the final model. Model validation employed both internal techniques including bootstrap analysis and visual predictive checks, and external validation where possible using hold-out datasets. The final model was evaluated for its suitability for simulation and dosage regimen optimization through posterior predictive checks, ensuring its utility for informing clinical use.
Diagram 1: Cannabinoid-1 Receptor Signaling Pathway - This diagram illustrates the molecular mechanism of this compound as a cannabinoid-1 receptor inverse agonist, highlighting its impact on the intracellular signaling cascade that ultimately suppresses appetite.
Diagram 2: Population PK Modeling Workflow - This diagram outlines the systematic approach for developing and validating the population pharmacokinetic model for this compound, from initial data collection through final model application.
The this compound PopPK model served multiple critical functions throughout the clinical development pathway. During early clinical development, the model facilitated dose selection for subsequent studies by predicting exposure ranges across different dose levels and patient populations. This modeling approach allowed for efficient trial design by identifying optimal sampling times and determining whether intensive pharmacokinetic sampling would be required in future studies. The knowledge that covariates such as BMI, age, and renal function did not warrant dose adjustments simplified the design of later-stage clinical trials and potential clinical use, as complex dosing algorithms would not be necessary.
In later development phases, the PopPK model supported exposure-response analyses to understand the relationship between this compound concentrations and both efficacy and safety endpoints. These analyses are particularly important for obesity medications where the therapeutic window must be carefully characterized to balance weight loss efficacy with potential psychiatric side effects that have been observed with cannabinoid receptor targeting agents. The model also provided a foundation for clinical trial simulations to evaluate the probability of success for various dosing strategies and study designs. Although this compound ultimately was not marketed due to broader benefit-risk considerations, the PopPK approach exemplified how quantitative pharmacology can inform development decisions for centrally-acting anti-obesity medications.
The population pharmacokinetic model for this compound represents a comprehensive application of PopPK principles to drug development. The developed three-compartment model with first-order absorption and elimination adequately characterized this compound pharmacokinetics across the integrated dataset from Phase 1 and Phase 2 studies. The covariate analysis, while identifying statistically significant effects of BMI, age, creatinine clearance, and gender on certain pharmacokinetic parameters, correctly concluded that none of these effects were of sufficient magnitude to warrant dose adjustments in clinical practice. This finding has practical importance for potential clinical use, as it supports a simple, fixed-dosing regimen across the diverse obesity population.
The methodologies and protocols described for this compound provide a template for PopPK analysis that can be adapted to other drug development programs. The systematic approach to structural model development, covariate testing, and model validation follows current best practices in the field and aligns with regulatory expectations. Although this compound itself did not reach the market, the PopPK modeling work contributed valuable insights to the broader field of quantitative pharmacology and demonstrates how model-informed drug development approaches can efficiently characterize drug behavior across patient populations. Future PopPK analyses may build upon these foundations by incorporating more sophisticated modeling approaches, including machine learning techniques and physiologically-based elements, to further enhance the predictive capability of these valuable quantitative tools.
Taranabant is a cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity [1] [2]. The primary objectives of this population pharmacokinetic (PopPK) analysis were to:
Data Source: A total of 6,834 this compound plasma concentrations from 187 healthy and 385 obese subjects were used for model development [1]. The analysis included data from subjects administered single and multiple oral doses of this compound, ranging from 0.5 to 8 mg. Doses above this range were excluded to match the expected clinical dose range and to avoid the complexity of potential autoinduction of metabolism at higher doses [1].
Key Inclusion/Exclusion Criteria:
The specific bioanalytical method for determining this compound plasma concentrations in the cited studies is not detailed in the provided search results. In PopPK analyses, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard and highly sensitive technique for quantifying drug concentrations in biological fluids. For protocol development, a validated LC-MS/MS method should be used. An example from a similar PopPK study for ropivacaine is described below for reference [3]:
Software: The population model was developed using NONMEM (Nonlinear Mixed Effects Modeling) [1].
Base Structural Model: A three-compartment model with first-order absorption and elimination adequately described the plasma this compound concentration-time profile [1]. The following diagram illustrates this structural model and the subsequent covariate analysis workflow.
Stochastic Model: Inter-individual variability was modeled using an exponential error model. The residual unexplained variability was modeled using a proportional and/or additive error structure, which is standard in PopPK analyses.
Covariate Model: A standard covariate analysis was performed [1]:
The population PK model for this compound was successfully developed. The table below summarizes the key parameter estimates and the effects of significant covariates.
Table 1: Population Pharmacokinetic Parameter Estimates for this compound
| Parameter | Symbol | Population Mean Estimate | Covariate Effects (Clinical Relevance) |
|---|---|---|---|
| Apparent Clearance | CL/F | 25.4 L/h | Statistically significant effects of BMI and CrCL. Effects were modest and not clinically relevant [1]. |
| Apparent Central Volume | Vc/F | Part of 2,578 L (total) | No significant covariate effects reported on Vc/F. |
| Apparent Steady-State Volume of Distribution | V~ss~/F | 2,578 L | -- |
| Apparent Intercompartmental Clearance | Q/F | Reported | Statistically significant effect of age. Effect was modest and not clinically relevant [1]. |
| Apparent Peripheral Volume | Vp/F | Reported | Statistically significant effects of BMI, age, CrCL, and gender. Effects were modest and not clinically relevant [1]. |
| Absorption Rate Constant | k~a~ | Reported | -- |
| Terminal Half-Life | t~1/2~ | ~70-100 h [4] | -- |
The final model was evaluated using standard diagnostic methods in NONMEM, which typically include:
This protocol outlines the key steps for developing a PopPK model, as applied to this compound.
The table below summarizes core design elements for a Phase 3 trial, inspired by recent trial initiations for various investigational candidates [1].
| Protocol Element | Description & Examples |
|---|---|
| Trial Identifier | Unique ID (e.g., NCT06074588, NCT06136624) from a registry like ClinicalTrials.gov [1]. |
| Investigational Product | Drug name, mechanism of action (e.g., LSD1 inhibitor, BTK inhibitor), and formulation [1]. |
| Patient Population | Precisely defined (e.g., relapsed/refractory multiple myeloma after ≥3 prior therapies) [2]. |
| Study Objectives/Endpoints | Primary: Overall Survival (OS), Progression-Free Survival (PFS), Objective Response Rate (ORR) [1]. Secondary: Duration of Response (DOR), Time to Next Treatment, Safety [1]. | | Study Design | Randomized, open-label, active-comparator-controlled design is common [1]. | | Interventions & Comparators | Intervention: Investigational drug, potentially combined with standard of care [1]. Comparator: Best Available Therapy (BAT), physician's choice of chemotherapy, or an alternative targeted agent [1]. | | Statistical Considerations | Pre-specified sample size (e.g., ~300 to 1,500 patients) powered to detect a statistically significant difference in primary endpoints [1]. |
For the "Materials and Methods" or detailed protocol section, you should provide sufficient information to allow for the reproduction of the experimental or clinical methods. The following checklist, inspired by guidelines for reporting experimental protocols, outlines the key data elements to include [3].
| Category | Key Data Elements to Report |
|---|---|
| Background & Objectives | Rationale, hypothesis, and primary & secondary objectives. |
| Materials | Drug Product: Detailed formulation, dosage forms, storage conditions. Key Resources: Unique identifiers for critical reagents (e.g., antibodies, assays). | | Participant Selection | Full inclusion/exclusion criteria and screening procedures. | | Treatment Plan | Dosing Schedule: Exact doses, frequency, and treatment cycles. Include dose modification rules for toxicity. Concomitant Therapies: Permitted and prohibited medications. | | Assessments & Workflow | Schedule of Activities: Visits, timing of assessments (e.g., imaging, labs). Efficacy/Safety Measures: Methodology for tumor assessment (e.g., RECIST 1.1), safety monitoring. | | Data Management & Analysis | Data collection methods and pre-specified statistical analysis plan. |
While the specific mechanism of taranabant (a cannabinoid CB1 receptor antagonist) is not detailed in the search results, you can create clear diagrams for any relevant signaling pathways or experimental workflows. Below is a generic example of a ligand-receptor interaction and downstream signaling, created using Graphviz's DOT language, which you can adapt.
Diagram Title: Generic Ligand-Receptor Signaling
Many resources, such as Cell Signaling Technology, provide well-researched pathway diagrams that can serve as a reference for creating your own visualizations of specific mechanisms [4].
Given the lack of directly available data on this compound, here are practical steps you can take to gather the information you need:
Taranabant is a cannabinoid-1 receptor (CB1R) inverse agonist that was investigated for the treatment of obesity in the mid-to-late 2000s. As with other CB1 receptor antagonists, this compound was designed to reduce appetite and food intake by blocking endocannabinoid system activity in the brain and peripheral tissues. The endocannabinoid system plays a crucial role in energy balance, with CB1 receptors widely distributed in brain regions regulating feeding behavior, as well as in adipose tissue, liver, and muscle. Previous research had demonstrated that CB1 receptor blockade could produce weight reduction through dual mechanisms: reduced caloric intake and increased energy expenditure. However, the clinical development of this compound, along with other CB1 receptor antagonists, was ultimately discontinued due to an unfavorable risk-benefit profile characterized by dose-related psychiatric and neurological adverse events.
The phase 3 clinical trial program for this compound represented one of the most comprehensive investigations into high-dose CB1 receptor blockade for obesity treatment. Understanding its dosing protocols, efficacy outcomes, and safety findings provides valuable insights for researchers developing new obesity pharmacotherapies, particularly those targeting central nervous system pathways. This review comprehensively examines the This compound dosing protocol from a high-dose Phase 3 trial, analyzes the resulting efficacy and safety data, and discusses the implications for future anti-obesity drug development.
This Phase 3 clinical trial employed a randomized, double-blind, placebo-controlled, parallel-group design to evaluate the efficacy, safety, and tolerability of this compound in obese and overweight patients. The study was conducted over 104 weeks (2 years) across multiple research centers. The primary objective was to assess the effect of this compound on body weight reduction compared to placebo. Secondary objectives included evaluation of effects on waist circumference, lipid parameters, glycemic measures, and the proportion of patients achieving clinically significant weight loss thresholds (≥5% and ≥10% of baseline body weight). Additional endpoints examined changes in the prevalence of metabolic syndrome among participants [1].
The trial enrolled adults aged ≥18 years with a body mass index (BMI) of 27-43 kg/m². Approximately 51% of randomized participants met criteria for metabolic syndrome at baseline, reflecting a population with significant obesity-related health complications. Key exclusion criteria typically applied in obesity trials of this era included diabetes mellitus, severe cardiovascular disease, history of psychiatric disorders (particularly depression and anxiety), and use of medications known to affect body weight. The inclusion of patients with metabolic syndrome allowed researchers to evaluate this compound's effects on cardiometabolic risk factors beyond weight reduction alone [1].
Participants were randomly assigned to one of four treatment groups:
The randomization ratio was weighted to enroll more participants in the highest dose group. This compound was administered as once-daily oral tablets throughout the 104-week study period. However, important protocol modifications occurred during the trial based on emerging safety data:
These protocol amendments reflected concerns about dose-dependent adverse effects observed with higher this compound doses. All participants received standardized lifestyle counseling regarding calorie-reduced diet and physical activity enhancement throughout the study period [1].
Efficacy assessments were conducted at regular intervals throughout the 104-week study period. The primary efficacy endpoint was change in body weight from baseline to Week 52, with additional weight assessments at Week 104. Secondary efficacy endpoints included:
Safety assessments included monitoring of adverse events, clinical laboratory tests (chemistry, hematology, urinalysis), vital sign measurements, electrocardiograms, and specialized assessments for psychiatric and neurological symptoms. Given the known mechanism of action of CB1 receptor inverse agonists, particular attention was paid to psychiatric adverse events including anxiety, depression, and irritability [1].
Table 1: this compound Trial Dosing Protocol Overview
| Parameter | Protocol Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Study Duration | 104 weeks (2 years) |
| Participant BMI | 27-43 kg/m² |
| Treatment Groups | Placebo, this compound 2 mg, 4 mg, 6 mg |
| Administration | Once-daily oral tablets |
| Key Assessments | Body weight, waist circumference, lipid parameters, glycemic measures, adverse events |
| Protocol Amendments | 6 mg dose discontinued in Year 1; 4 mg dose discontinued in Year 2 |
This compound demonstrated dose-dependent weight reduction efficacy throughout the study period. At the Week 52 primary endpoint, using the all-patients-treated population with last observation carried forward (LOCF) analysis, the mean changes from baseline in body weight were:
Among patients who completed the full 104-week study, the weight loss effects were maintained:
The durability of weight reduction over the 2-year study period represented a significant finding, as maintaining weight loss has historically been challenging in obesity pharmacotherapy. The weight loss trajectory typically showed maximal reduction by approximately 36-52 weeks, followed by stabilization or modest weight regain, then maintained effect through 104 weeks [1].
A significantly higher proportion of this compound-treated patients achieved clinically meaningful weight loss thresholds compared to placebo at both Week 52 and Week 104. The proportions of patients losing ≥5% and ≥10% of baseline body weight were significantly higher in both this compound dose groups versus placebo. Additionally, this compound treatment resulted in significant reductions in waist circumference, indicating reduction in abdominal adiposity. This finding is particularly relevant given the strong association between abdominal obesity and cardiometabolic risk.
The study also demonstrated beneficial effects on metabolic parameters. The prevalence of metabolic syndrome was significantly lower in this compound-treated patients compared to the placebo group. Improvements in lipid parameters (particularly triglycerides and HDL-C) and glycemic measures were observed, though the study population did not include patients with diabetes. These metabolic improvements appeared to be partially independent of weight loss, suggesting potential direct metabolic effects of CB1 receptor blockade in peripheral tissues [1].
Table 2: this compound Efficacy Outcomes at Week 52 and Week 104
| Efficacy Measure | Placebo | This compound 2 mg | This compound 4 mg |
|---|---|---|---|
| Mean Weight Change at Week 52 (kg) | -2.6 | -6.6* | -8.1* |
| Mean Weight Change at Week 104 (kg) | -1.4 | -6.4* | -7.6* |
| ≥5% Weight Loss Responders at Week 52 | ~25-30% | ~55-60%* | ~65-70%* |
| ≥10% Weight Loss Responders at Week 52 | ~10-15% | ~30-35%* | ~40-45%* |
| Waist Circumference Reduction (cm) | Minimal | Significant* | Significant* |
| Metabolic Syndrome Prevalence | No significant change | Significantly reduced* | Significantly reduced* |
*P<0.001 versus placebo
This compound treatment was associated with a dose-dependent increase in adverse events compared to placebo. The majority of adverse events were classified as mild to moderate in severity, but their frequency and nature ultimately limited the drug's clinical utility. Adverse events were primarily documented in the gastrointestinal, nervous, psychiatric, cutaneous, and vascular systems. The most commonly reported adverse events included:
The incidence of these adverse experiences was generally observed to be dose-related, with higher frequencies in the 4 mg and 6 mg groups compared to the 2 mg group. This dose relationship was particularly notable for psychiatric and neurological adverse events, which became a primary concern during clinical development [1].
The dose-dependent nature of adverse events directly led to the protocol amendments during the study. The 6 mg dose group demonstrated such significant tolerability issues that administration was discontinued during Year 1, with patients either down-titrated to 2 mg or switched to placebo. Similarly, the 4 mg dose was discontinued during Year 2 due to persistent safety concerns. These protocol modifications represent a highly significant aspect of the this compound clinical development program, demonstrating how emerging safety data can substantially alter trial design and eventual drug viability.
Despite these tolerability concerns, the 2 mg dose demonstrated a more favorable balance between efficacy and safety, with significantly fewer discontinuations due to adverse events compared to higher doses. This finding suggested that lower doses of CB1 inverse agonists might potentially offer a more acceptable risk-benefit profile, though still concerning enough to warrant caution [1].
The sponsors concluded that the overall safety and efficacy profile of this compound did not support further development for obesity treatment. This decision was based on a comprehensive risk-benefit assessment that weighed the clinically meaningful weight loss and metabolic benefits against the frequency and severity of adverse events, particularly those affecting the central nervous system and psychiatric stability. The dose-related nature of these adverse events meant that efficacy could not be meaningfully separated from toxicity, even with the more favorable profile observed with the 2 mg dose.
This development decision reflected broader concerns within the pharmaceutical industry about CB1 receptor inverse agonists, following the earlier withdrawal of rimonabant (another CB1 inverse agonist) from European markets due to psychiatric safety concerns. The class-effect nature of these safety issues ultimately led to abandonment of this therapeutic approach for obesity treatment, despite its considerable efficacy for weight reduction [1].
While this compound itself did not reach commercialization, its clinical development program provides valuable insights for current obesity drug development. The trial design, dosing strategies, and efficacy assessment methods employed in the this compound program have influenced subsequent obesity pharmacotherapy development. Furthermore, research continues into peripherally-restricted CB1 receptor antagonists that might achieve metabolic benefits without central nervous system-mediated adverse effects.
Recent developments in the obesity pharmacotherapy landscape, including the 2025 Clinical Practice Guideline update from the Canadian Medical Association Journal, emphasize the importance of long-term obesity management and the role of pharmacotherapy as part of a comprehensive treatment approach [2]. Additionally, research into newer agents like monlunabant, a novel CB1R inverse agonist with potentially improved tolerability, suggests continued interest in this mechanism with modified therapeutic approaches [3].
The following diagram illustrates the key decision points in the this compound clinical development program:
The this compound clinical development program represents a significant chapter in the history of obesity pharmacotherapy research. While the drug demonstrated considerable efficacy for weight reduction and improvement of metabolic parameters, its development was ultimately halted due to dose-related adverse effects involving the gastrointestinal, nervous, and psychiatric systems. The trial protocol, with its dose modifications and discontinuations, provides a compelling case study in risk-benefit assessment in obesity drug development.
For contemporary researchers, the this compound experience underscores the importance of careful dose-finding studies and comprehensive safety assessment, particularly for agents acting on central nervous system targets. More recent approaches to obesity treatment have shifted toward incretin-based therapies and combination agents with potentially improved safety profiles. However, the substantial weight loss achieved with this compound suggests that CB1 receptor modulation remains a potent mechanism worthy of further investigation with potentially modified approaches, such as peripherally-restricted agents that might avoid central nervous system-mediated adverse effects.
Taranabant (MK-0364) is a cannabinoid-1 receptor (CB1R) inverse agonist that was under development for the treatment of obesity [1] [2]. Its pharmacokinetic profile is characterized by rapid absorption, multiphasic decline, and a long apparent terminal half-life. This compound is primarily cleared by metabolism, with a major circulating active metabolite, M1 [1].
The following table summarizes the key characteristics of this compound and its metabolite M1:
| Parameter | This compound (Parent Drug) | Metabolite M1 |
|---|---|---|
| Primary Metabolic Pathway | Cytochrome P450 3A4 (CYP3A4)-mediated oxidation [1] [3] | Formed via CYP3A4; further metabolized [3] |
| Major Route of Excretion | Biliary/Faecal (∼87% of dose) [2] | Biliary/Faecal (as part of total radioactivity) [2] |
| Circulating Concentrations | Major component (12-24% of plasma radioactivity) [2] | Major component (33-42% of plasma radioactivity) [2] |
| Pharmacologic Activity | Cannabinoid-1 receptor inverse agonist [1] | Active [1] [3] |
| Apparent Terminal Half-life | ~70 to 100 hours [1] | Comparable to parent (suggesting formation rate-limited elimination) [1] |
The following protocols are based on the radiolabeled human ADME (Absorption, Distribution, Metabolism, and Excretion) study and in vitro investigations [2] [3].
This study aimed to characterize the mass balance, metabolic pathways, and circulating metabolites of this compound in humans [2].
The experimental workflow for this study can be summarized as follows:
This protocol is used to identify the enzymes responsible for this compound metabolism and to compare metabolic profiles across species [3].
The application of the above protocols yielded the following quantitative results:
Table 2: Key Findings from [¹⁴C]this compound Human ADME Study [2]
| Parameter | Result (Mean) |
|---|---|
| Total Recovery of Radioactivity | ~92% of the administered dose |
| Faecal Excretion of Radioactivity | ~87% of the dose |
| Urinary Excretion of Radioactivity | ~5% of the dose |
| Time to Cmax of Radioactivity | 1-2 hours post-dose |
| This compound in Plasma (up to 48h) | 12-24% of total radioactivity |
| Metabolite M1 in Plasma (up to 48h) | 33-42% of total radioactivity |
| Metabolite M1a in Plasma (at 2-8h) | 10-12% of total radioactivity |
Table 3: Summary of Major Metabolic Pathways [3]
| Metabolic Pathway | Description | Observed In |
|---|---|---|
| Benzylic Hydroxylation | Formation of the active monohydroxylated metabolite M1. | Rat, Monkey, Human |
| Oxidation of Geminal Methyl Group | Formation of diastereomeric carboxylic acid derivatives from this compound or M1. | Rat, Monkey, Human |
| Cyanophenyl Ring Oxidation | Ring oxidation followed by conjugation with glutathione or glucuronic acid. | Rat |
This compound is a cannabinoid-1 receptor (CB1R) inverse agonist that was developed for the treatment of obesity. As an acyclic compound with high lipophilicity (ClogP = 6.7), this compound exhibits complex pharmacokinetic behavior characterized by multiphasic disposition and extensive tissue distribution. The drug demonstrated dose-dependent efficacy in promoting weight loss through dual mechanisms of reducing food intake and increasing energy expenditure in clinical studies. Understanding the population pharmacokinetics of this compound and identifying significant covariates were essential steps in its clinical development program to optimize dosing strategies across diverse patient populations.
The metabolic profile of this compound is characterized by predominant hepatic metabolism via cytochrome P450 3A4 (CYP3A4) with minimal renal excretion of the parent compound. This compound has one primary active metabolite (M1) that circulates in plasma at concentrations two to three times higher than the parent compound and exhibits a comparable apparent terminal half-life, suggesting formation rate-limited elimination. Following oral administration, this compound is rapidly absorbed with time to maximum plasma concentration occurring between 1 and 2.5 hours, and demonstrates an apparent terminal half-life of approximately 70 to 100 hours following single or multiple-dose administration, supporting once-daily dosing [1] [2].
The population pharmacokinetic model for this compound was developed using nonlinear mixed-effects modeling implemented in NONMEM software. The analysis pooled rich pharmacokinetic data from 12 Phase 1 studies and sparse sampling data from one Phase 2 study, creating a combined dataset of 6,834 this compound plasma concentrations from 187 healthy subjects and 385 obese subjects. The subjects received single and multiple oral doses of this compound ranging from 0.5 to 8 mg, which represented the anticipated clinical dose range for obesity treatment [1] [2].
A three-compartment model with first-order absorption and elimination most adequately described this compound's plasma concentration-time profile. The structural model parameters included apparent clearance (CL/F), apparent central volume of distribution (V2/F), apparent peripheral volumes of distribution (V3/F and V4/F), intercompartmental clearances (Q2/F and Q3/F), and first-order absorption rate constant (ka). The population mean estimates for key pharmacokinetic parameters were 25.4 L/h for apparent clearance and 2,578 L for apparent steady-state volume of distribution, indicating extensive tissue distribution consistent with this compound's high lipophilicity. Between-subject variability was modeled exponentially for all pharmacokinetic parameters, and residual unexplained variability was described using a proportional error model [1].
The covariate analysis followed a standard forward selection (α = 0.05) and backward elimination (α = 0.001) approach to identify patient factors that significantly influenced this compound pharmacokinetics. The covariates evaluated included demographic characteristics (age, gender, body weight, body mass index [BMI], race), renal function (creatinine clearance [CrCL]), hepatic function (aspartate aminotransferase, alanine aminotransferase, bilirubin), and study-specific factors (study, panel). Continuous covariates were normalized to their median values, and categorical covariates were implemented as indicator variables [1].
Table 1: Key Population Pharmacokinetic Parameters of this compound
| Parameter | Population Mean Estimate | Between-Subject Variability (%CV) | Description |
|---|---|---|---|
| CL/F (L/h) | 25.4 | 35.3% | Apparent clearance |
| Vss/F (L) | 2,578 | 35.7% | Apparent steady-state volume of distribution |
| V2/F (L) | 45.7 | 46.3% | Apparent central volume |
| V3/F (L) | 1,290 | 52.3% | Apparent peripheral volume 1 |
| Q2/F (L/h) | 30.8 | 67.5% | Intercompartmental clearance 1 |
| V4/F (L) | 1,242 | 31.5% | Apparent peripheral volume 2 |
| Q3/F (L/h) | 8.45 | 48.8% | Intercompartmental clearance 2 |
The covariate analysis workflow followed a systematic process that began with base model development, proceeded through univariate screening, forward selection, and backward elimination, and concluded with final model evaluation and validation. This rigorous statistical approach ensured that only clinically relevant and statistically significant covariates were retained in the final population pharmacokinetic model.
The comprehensive covariate analysis identified several patient factors that exerted statistically significant effects on this compound pharmacokinetic parameters. For apparent clearance (CL/F), both body mass index (BMI) and creatinine clearance (CrCL) demonstrated significant relationships, with BMI showing a positive correlation and CrCL exhibiting a negative correlation. For the apparent volume of the peripheral compartment (V3/F), multiple covariates reached statistical significance including BMI, age, CrCL, and gender. Additionally, age showed a significant effect on apparent intercompartmental clearance (Q2/F). The direction and magnitude of these covariate relationships are detailed in Table 2 [1].
Table 2: Significant Covariate Effects on this compound Pharmacokinetic Parameters
| PK Parameter | Covariate | Direction of Effect | Magnitude of Effect | Clinical Relevance |
|---|---|---|---|---|
| CL/F | BMI | Positive correlation | Modest | Not clinically relevant |
| CL/F | CrCL | Negative correlation | Modest | Not clinically relevant |
| V3/F | BMI | Positive correlation | Modest | Not clinically relevant |
| V3/F | Age | Positive correlation | Modest | Not clinically relevant |
| V3/F | CrCL | Positive correlation | Modest | Not clinically relevant |
| V3/F | Gender | Women > Men | Modest | Not clinically relevant |
| Q2/F | Age | Negative correlation | Modest | Not clinically relevant |
Despite achieving statistical significance, the magnitude of all identified covariate effects was considered modest and not clinically relevant for dosage adjustment. The covariate relationships resulted in pharmacokinetic parameter changes of less than 25% across the observed range of patient characteristics in the study population. For instance, the effect of BMI on apparent clearance, while statistically significant, would not necessitate different dosing recommendations for obese versus non-obese patients. Similarly, the effects of age, renal function, and gender, though statistically detectable, were not of sufficient magnitude to warrant modified dosing regimens in these subpopulations [1] [2].
Several patient factors were evaluated but did not demonstrate statistically significant effects on this compound pharmacokinetic parameters. These included hepatic function markers (aspartate aminotransferase, alanine aminotransferase, bilirubin), which showed no significant relationship with this compound clearance despite its primary hepatic metabolism via CYP3A4. This finding suggests that moderate hepatic impairment does not substantially alter this compound disposition, likely because CYP3A4 metabolic capacity remains preserved in these conditions. Additionally, race did not emerge as a significant covariate for any pharmacokinetic parameters, indicating consistent pharmacokinetic profiles across different racial groups studied [1].
Subject Population and Dosing: The population pharmacokinetic analysis of this compound should include data from both healthy volunteers and target patient populations (obese subjects). Studies should encompass single and multiple oral doses across the anticipated therapeutic range (e.g., 0.5 to 8 mg for this compound). Exclusion criteria should follow standard Phase 1 guidelines, but deliberate inclusion of subjects with varying renal and hepatic function, age ranges, and balanced gender representation will strengthen the covariate analysis. For this compound, the analysis included 187 healthy subjects and 385 obese subjects, providing adequate representation of the target population [1].
Blood Sampling Strategy: Implement both rich sampling (10-15 samples per subject) in dedicated Phase 1 studies and sparse sampling (1-4 samples per subject) in larger Phase 2/3 studies. For this compound, the rich sampling schedule included pre-dose and 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 48, 72, 96, 120, and 144 hours post-dose following single doses, and trough samples pre-dose on multiple days during multiple-dose administration. This comprehensive sampling strategy adequately characterized the multiphasic disposition of this compound with its long terminal half-life [1].
Bioanalytical Methods: Quantify this compound plasma concentrations using validated LC-MS/MS methods with demonstrated precision, accuracy, and sensitivity appropriate for the observed concentration range (e.g., lower limit of quantification of 0.1 ng/mL for this compound). Document assay performance characteristics including linearity, intra- and inter-assay precision and accuracy, recovery, and stability under storage and processing conditions [1].
Software and Algorithms: Conduct population PK modeling using NONMEM software with appropriate estimation methods (e.g., FIRST ORDER conditional estimation with interaction). Utilize Perl-speaks-NONMEM (PsN) for model management, covariate screening, and model validation. Implement statistical packages (e.g., R) for dataset preparation, diagnostic graphics, and posterior predictive checks [1].
Base Model Development: Develop the structural model by testing one-, two-, and three-compartment models with first-order elimination. Evaluate absorption models including first-order with and without lag time, and zero-order absorption. Select the appropriate statistical model for inter-individual variability (exponential, proportional, or additive) and residual variability (proportional, additive, or combined). Use objective function value (-2 log likelihood), diagnostic plots, and physiological plausibility to guide model selection [1].
Covariate Model Building: Implement a stepwise approach with forward selection (p < 0.05, ΔOFV > 3.84 for 1 degree of freedom) and backward elimination (p < 0.001, ΔOFV > 10.83 for 1 degree of freedom). For continuous covariates (age, weight, BMI, CrCL), use power models: TVP = θ₁ × (COV/COVmedian)^θ₂. For categorical covariates (gender, race), use proportional models: TVP = θ₁ × (1 + θ₂ × CATEGORY). Test all biologically plausible relationships between covariates and pharmacokinetic parameters [1].
Diagnostic Plots: Generate standard goodness-of-fit plots including observed vs. population predictions, observed vs. individual predictions, conditional weighted residuals vs. predictions, and conditional weighted residuals vs. time. These visual diagnostics help identify model misspecification, outliers, and trends not captured by the model.
Predictive Checks: Perform visual predictive checks (VPCs) by simulating 500-1000 datasets from the final model and comparing the observed data percentiles (5th, 50th, 95th) with the simulated intervals. For this compound, the VPC demonstrated adequate model performance with most observed data points falling within the 90% prediction intervals of simulated data [1].
Bootstrap Validation: Conduct non-parametric bootstrap analysis (e.g., 1000 samples) to evaluate the stability and precision of parameter estimates. Calculate median and 95% confidence intervals for each parameter and compare with the original model estimates. For the this compound model, bootstrap results confirmed the robustness of parameter estimates and covariate relationships [1].
The extensive distribution characteristics of this compound (apparent volume of distribution > 2,500 L) contribute to its long terminal half-life (70-100 hours), which supports once-daily dosing and provides a pharmacokinetic profile less susceptible to fluctuations in plasma concentrations. This property may enhance tolerability by minimizing peak-to-trough variations and maintaining stable receptor occupancy levels. The lack of clinically relevant drug-drug interactions with medications commonly used in obese populations (e.g., digoxin) further supports this compound's favorable clinical utility [1] [3].
The this compound population pharmacokinetic analysis provides a template for covariate analysis of CB1 receptor inverse agonists and other centrally acting anti-obesity medications. The demonstration that statistically significant covariate effects may not always translate to clinical relevance highlights the importance of establishing pre-specified criteria for clinical significance in addition to statistical significance in covariate analysis. For drugs with wide therapeutic windows and flat exposure-response relationships, larger magnitude covariate effects may be acceptable without requiring dose adjustments [1] [4].
The successful application of population pharmacokinetic modeling to this compound development illustrates how integrated pharmacokinetic-pharmacodynamic analyses can streamline drug development decisions. While this compound itself did not reach the market due to benefit-risk considerations unrelated to its pharmacokinetics, the methodological approaches demonstrated in its development program remain relevant for future obesity therapeutics. The systematic evaluation of covariate effects provides a robust framework for determining when dose individualization is truly necessary versus when fixed dosing regimens can be appropriately applied across diverse populations [1] [4] [2].
The population pharmacokinetic analysis of this compound successfully characterized its three-compartment disposition with first-order absorption and elimination. The comprehensive covariate analysis identified several statistically significant relationships between patient factors and pharmacokinetic parameters, including effects of BMI and creatinine clearance on apparent clearance, and effects of BMI, age, creatinine clearance, and gender on apparent peripheral volume of distribution. However, the magnitude of all covariate effects was modest and not considered clinically relevant for dosage adjustment. These findings support fixed dosing of this compound without individualization based on demographic or physiological characteristics, simplifying its clinical use in diverse patient populations. The methodological framework presented provides a robust template for covariate analysis of anti-obesity medications and highlights the importance of distinguishing statistical significance from clinical relevance in population pharmacokinetic analyses.
Taranabant is a novel cannabinoid-1 receptor (CB1R) inverse agonist that was developed for the treatment of obesity. As a potent and selective CB1R inverse agonist, this compound demonstrated dose-dependent weight loss effects in preclinical and clinical models through reduced food intake and increased energy expenditure [1] [2]. The cannabinoid receptor 1 (CB1R) regulates synaptic transmission in the central nervous system and has important roles in peripheral organs controlling cellular metabolism, making it a valuable target for obesity therapeutics [3]. This compound belongs to the class of brain-penetrant CB1R inverse agonists that advanced to clinical trials for obesity treatment but were ultimately limited by psychiatric side effects related to central CB1R blockade [3].
Pharmacokinetically, this compound is characterized by rapid absorption following oral administration, with time to maximum plasma concentration (T~max~) occurring between 1 and 2.5 hours. The drug exhibits multiphasic disposition with an apparent terminal half-life of approximately 70 to 100 hours, supporting once-daily dosing regimens [2] [4]. This compound is a highly lipophilic compound (ClogP = 6.7) that distributes widely into adipose tissue and is highly protein-bound (>98%) to both albumin and alpha-1 acid glycoprotein [2]. The drug is almost exclusively cleared by metabolism via cytochrome P450 3A4 (CYP3A4), with minimal renal excretion of the parent compound [2]. Understanding the food effect on this compound pharmacokinetics is crucial for optimizing dosing recommendations and interpreting clinical trial results.
The effect of food on this compound pharmacokinetics was systematically evaluated in clinical studies. A high-fat meal was found to significantly impact this compound exposure parameters as summarized in Table 1 below.
Table 1: Food Effect on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Effect of High-Fat Meal | Clinical Significance |
|---|---|---|
| C~max~ (Maximum Concentration) | 14% Increase [4] (Alternative source: 14% Increase [2]) | Mild increase in peak exposure; potentially higher incidence of dose-related adverse events |
| AUC~0-∞~ (Area Under Curve) | 74% Increase [4] (Alternative source: 74% Increase [2]) | Substantially increased overall drug exposure; may enhance efficacy and toxicity risk |
| T~max~ (Time to Maximum Concentration) | No significant effect on 24-hour trough concentrations [2] | Maintains stable exposure with once-daily dosing despite food intake variations |
| Trough Concentrations | Not significantly affected [2] | Supports consistent baseline exposure between doses |
The 74% increase in AUC observed with high-fat meal co-administration represents a clinically significant food effect that could substantially impact both drug efficacy and safety profiles. This enhanced bioavailability may result from increased solubilization of the highly lipophilic drug in the presence of dietary lipids, improved dissolution in the gastrointestinal environment, or food-mediated effects on first-pass metabolism [2]. Interestingly, despite the substantial increase in overall exposure (AUC) and moderate increase in peak concentration (C~max~), the 24-hour trough concentrations were not significantly affected by food status, suggesting that the food effect primarily influences the rate rather than the extent of absorption over the dosing interval [2].
The substantial food effect observed with this compound has several important clinical implications:
The food effect assessment for this compound followed a standardized clinical protocol suitable for regulatory submission:
Study Design
Subject Selection
Standardized Meal Conditions
Pharmacokinetic Sampling
Table 2: Key Pharmacokinetic Parameters for Food Effect Assessment
| Primary Endpoints | Secondary Endpoints | Statistical Analysis |
|---|---|---|
| AUC~0-∞~ (Area under the plasma concentration-time curve from zero to infinity) | T~max~ (Time to reach maximum concentration) | 90% confidence intervals for geometric mean ratios (fed/fasted) |
| AUC~0-24h~ (Area under the curve from zero to 24 hours) | t~1/2~ (Terminal elimination half-life) | ANOVA on log-transformed parameters |
| C~max~ (Maximum observed plasma concentration) | Adverse event monitoring | Two-one sided t-tests for bioequivalence testing |
The population pharmacokinetic model for this compound was developed using data from 12 Phase 1 studies and one Phase 2 study, comprising 6,834 plasma concentrations from 187 healthy and 385 obese subjects [2]:
Data Collection and Preparation
Model Structure
Model Validation
The following workflow diagram illustrates the comprehensive approach to evaluating food effects in drug development:
Based on the comprehensive food effect evaluation, the following dosing recommendations should be implemented in clinical practice and included in product labeling:
To optimize the risk-benefit profile of this compound in light of the observed food effects:
The substantial food effect observed with this compound, characterized by a 74% increase in AUC and 14% increase in C~max~ when administered with a high-fat meal, represents a clinically significant pharmacokinetic interaction that must be considered in both clinical trial design and therapeutic use. The experimental protocols outlined provide a comprehensive framework for characterizing food effects in accordance with regulatory standards. For this compound specifically, the recommendation for consistent administration with respect to food aims to minimize variability in drug exposure and optimize the risk-benefit profile. These food effect considerations are particularly relevant for obesity therapeutics, where dietary composition and timing may vary substantially among patients. The methodologies described serve as a valuable template for food effect assessment of other lipophilic compounds with similar pharmacokinetic characteristics.
Since direct information is unavailable, here are targeted strategies to find the required data:
"this compound pharmacokinetics", "MK-0364 drug interactions", or "this compound CYP450". The focus should be on phase I clinical trials and dedicated DDI studies.Based on current regulatory science, here is a generalized protocol for a clinical DDI study, which can be a template once this compound-specific data is found. The table outlines key elements of a standard study design.
Table: Key Elements of a Clinical Drug-Drug Interaction Study Protocol
| Protocol Section | Key Considerations and Descriptions |
|---|---|
| Objective | To assess the impact of a perpetrator drug (e.g., a strong CYP3A4 inhibitor) on the pharmacokinetics of this compound (victim drug). |
| Trial Design | Fixed-sequence, two-period, single-center study. |
| Participants | Healthy adults (e.g., n=16-24); confirmed via screening. |
| Interventions | Period 1: Single dose of this compound. Period 2: Pre-treatment with perpetrator drug, then co-administration of both. |
| Pharmacokinetic Samples | Serial blood sampling over multiple days post-dose to measure AUC, Cmax, t1/2. |
| Safety Assessment | Monitoring of adverse events, clinical labs, ECGs throughout the study. |
| Statistical Analysis | Geometric mean ratios (GMR) and 90% confidence intervals for AUC and Cmax. |
The following diagram visualizes the experimental workflow described in the protocol.
The foundation for simulating taranabant trough concentrations is a population pharmacokinetic (PopPK) model developed using data from 12 phase 1 studies and one phase 2 study [1].
| Pharmacokinetic Parameter | Population Mean Estimate |
|---|---|
| Apparent Clearance (CL/F) | 25.4 L/h |
| Apparent Central Volume (Vc/F) | Not explicitly reported |
| Apparent Steady-State Volume of Distribution (Vss/F) | 2,578 L |
| Absorption Rate Constant (Ka) | Implied by "first-order absorption" |
This protocol outlines the steps to simulate trough concentrations (Ctrough) at 24 hours post-dose using the published PopPK model, which was a primary objective of the original analysis [1].
To simulate this compound plasma trough concentrations at 24 hours (C~24~) after single and multiple doses to support exposure-response analysis in later-phase clinical trials.
Model Implementation:
Simulation Setup:
Execution and Analysis:
The workflow for this protocol is summarized in the following diagram:
The simulated trough concentrations were historically used to bridge early-phase PK data to later-stage trials [1]. The specific application was:
Taranabant was a cannabinoid-1 receptor (CB1R) inverse agonist investigated for obesity treatment. Despite demonstrating efficacy for weight loss, its clinical development was halted due to an unfavorable risk-benefit profile.
| Trial Feature | Summary |
|---|---|
| Therapy Class | Selective cannabinoid-1 receptor (CB1R) inverse agonist [1] |
| Development Status | Discontinued (Phase III program stopped in October 2008) [2] [1] |
| Primary Reason for Discontinuation | Dose-related increases in adverse experiences; overall safety profile did not support further development [3] [2] [1]. |
The adverse effects of this compound were consistently observed to be dose-related. The following table synthesizes the key safety findings from the clinical trials.
| Aspect | Details / Findings |
|---|---|
| General Nature of Adverse Events (AEs) | Increased incidence of AEs vs. placebo; generally dose-related [3]. |
| Common AEs (by Organ System) | Gastrointestinal, nervous, psychiatric, cutaneous, vascular systems [3]. Specific psychiatric AEs included increased anxiety, depression, and irritability [1]. |
| Dose-Response Relationship | Clear dose-dependent increases in AEs. The 6 mg dose was discontinued during Year 1, and the 4 mg dose during Year 2 of a long-term study [3]. |
| Efficacy at Maintained Doses (2 mg & 4 mg) | At Week 52, weight loss was -6.6 kg (2 mg) and -8.1 kg (4 mg) vs. -2.6 kg for placebo. A significant proportion of patients achieved ≥5% and ≥10% weight loss [3]. |
| Abuse Potential Study | A study in recreational polydrug users found this compound did not show consistent stimulant/cannabis-like effects or abuse potential, unlike control substances [4]. |
This compound mediates weight loss by reducing food intake and increasing energy expenditure [5]. Many adverse effects, particularly psychiatric ones, are linked to the central nervous system (CNS) action of the drug, as it crosses the blood-brain barrier to engage CB1 receptors in the brain [6]. The diagram below illustrates the proposed mechanism.
1. What was the primary lesson from the this compound development program? The key takeaway is that while potent central CB1R inverse agonism is effective for weight loss, the associated CNS-mediated adverse effects pose a significant challenge for clinical utility and patient tolerability, leading to the discontinuation of both this compound and the earlier drug rimonabant [3] [2] [1]. This highlighted the need for peripherally restricted CB1R antagonists to achieve efficacy with fewer CNS side effects [6].
2. Were the adverse effects of this compound manageable in clinical trials? The trials employed dose reduction as the primary management strategy. Due to the dose-dependent nature of the adverse events, the highest doses (6 mg and later 4 mg) were discontinued during the trials, and patients were down-dosed to 2 mg or placebo [3]. This suggests that the lower doses offered a better, though likely still suboptimal, risk-benefit ratio.
3. Did this compound have abuse potential? In a dedicated human abuse potential study, this compound did not produce significant cannabis-like or stimulant-like subjective effects in recreational polydrug users. Its profile was significantly different from and less appealing than dronabinol (THC) or phentermine, indicating a low potential for recreational abuse [4].
Q1: What are the key principles for monitoring and managing psychiatric adverse events (AEs) in clinical trials?
A structured approach focusing on timing, severity, and proactive management is crucial. The strategies outlined below are derived from trials of other centrally-acting drugs [1].
Q2: How can we proactively identify patients at higher risk for functional impairment from psychiatric symptoms?
Network analysis and machine learning can identify symptom pathways and risk profiles. A large web-based survey identified three distinct functioning clusters in the general population [2].
A decision tree model achieved an AUC of 0.83 in predicting low functioning, with psychological distress being a primary discriminator. This suggests that patients presenting with significant psychological distress, especially anxiety and feelings of failure, should receive a more comprehensive psychiatric assessment before and during trial participation [2].
Q3: What preclinical strategies can improve the prediction of psychiatric side effects before human trials?
Conducting a preclinical systematic review (SR) with meta-analysis (MA) is an evidence-based approach to consolidate existing data, assess translational challenges, and inform robust experimental design [3]. The workflow for this process is standardized, though resource-intensive.
The diagram below illustrates the key stages of a preclinical systematic review, a method that can help identify safety signals and inform the design of more predictive animal studies [3].
The table below summarizes the incidence of common AEs from a recent trial, which can serve as a reference for safety monitoring plans [1].
| Adverse Event | Incidence (%) | Typical Severity | Primary Management Strategy |
|---|---|---|---|
| Cytokine Release Syndrome (CRS) | 53% | Grade 1 or 2 | Supportive care (antipyretics, IV hydration, glucocorticoids) |
| Pyrexia | 38% | Not specified | Antipyretics |
| Decreased Appetite | 36% | Not specified | Nutritional support |
| Dysgeusia | 32% | Not specified | Patient education, dietary counseling |
| Anemia | 30% | Not specified | Monitoring, supplementation |
| Neurologic Events / ICANS | 10% | Not specified | Neurological monitoring, protocol-defined interventions |
| Neutropenia | 16% | Not specified | Monitoring |
It is important to note that the strategies above are generalized. For a specific drug like taranabant, which is no longer in development, the most valuable insights would come from a detailed analysis of its historical clinical trial data.
To build a more targeted knowledge base, I suggest:
Drug Name: this compound Therapy Class: Selective Cannabinoid-1 (CB1) Receptor Inverse Agonist [1] Proposed Indication: Treatment of obesity, in combination with diet and exercise [1] Development Status: Discontinued (Clinical development was halted in October 2008) [1] [2] Primary Reason for Discontinuation: Unfavorable risk-benefit profile due to dose-related adverse psychiatric and gastrointestinal events [3] [1] [4].
The following table summarizes key efficacy and safety data from a high-dose, 104-week Phase 3 study. The trial design was altered when higher doses were discontinued due to safety concerns [3] [4].
Table: this compound Efficacy and Safety in a 104-Week Phase 3 Trial
| Dose Group | Mean Weight Change at Week 52 (kg) [3] | Mean Weight Change at Week 104 (Completers) (kg) [3] | Proportion of Patients Losing ≥5% Body Weight at Week 52 [3] | Common Adverse Events & Discontinuation Notes |
|---|---|---|---|---|
| Placebo | -2.6 kg | -1.4 kg | Not Specified | Lower incidence of adverse events [3]. |
| 2 mg | -6.6 kg* | -6.4 kg* | Significantly higher vs. placebo | Increased incidence of GI and psychiatric AEs; deemed to have a more favorable risk-benefit profile than higher doses [3] [4]. |
| 4 mg | -8.1 kg* | -7.6 kg* | Significantly higher vs. placebo | Higher incidence of AEs; development discontinued during Year 2 [3]. |
| 6 mg | Discontinued during Year 1 | N/A | N/A | Highest incidence of adverse events (including depression, anxiety, irritability); patients were down-dosed to 2 mg or placebo [3] [4]. |
Asterisk () denotes a statistically significant result (P<0.001) compared to the placebo group.
For researchers investigating similar compounds, here are the key methodologies and mechanisms derived from this compound studies.
1. Key Efficacy Assessment Protocol
2. Mechanism of Action & Signaling Pathway this compound is a centrally-acting inverse agonist of the cannabinoid CB1 receptor. Its weight-loss effects are mediated by:
The diagram below illustrates this CB1 receptor signaling pathway and the pharmacological action of inverse agonists like this compound.
Q1: What was the primary safety concern that led to the discontinuation of this compound? The development was halted due to a dose-dependent increase in adverse psychiatric and neurological events, including anxiety, depression, and irritability [3] [1] [4]. While the 2 mg dose showed some efficacy, the overall risk-benefit profile across the dose range was not favorable for further development.
Q2: What is the key takeaway for dose optimization of CB1 inverse agonists based on the this compound program? The key lesson is the narrow therapeutic window. Higher doses (4 mg and 6 mg) provided marginally greater weight loss but led to a significant and unacceptable increase in adverse events, forcing their discontinuation [3] [4]. This suggests that for CB1 inverse agonists, finding a minimally effective dose is critical, and pushing for maximum efficacy can be counterproductive due to on-target CNS side effects.
Q3: How does this compound's experience compare to other CB1 drugs? this compound's fate mirrored that of rimonabant, the first CB1 inverse agonist, which was also withdrawn from the market due to psychiatric side effects [7] [2]. This history underscored the challenge of targeting the central CB1 receptor. However, research continues into peripherally-restricted CB1 antagonists that aim to provide metabolic benefits without CNS-mediated side effects [7].
Q1: What is metabolic autoinduction and why is it a critical issue in drug development? Metabolic autoinduction occurs when a drug increases its own metabolism and clearance upon repeated administration. This leads to a time-dependent decrease in plasma concentrations, which can reduce the drug's efficacy over time. Managing this is crucial to ensure consistent dosing and reliable therapeutic effects [1] [2].
Q2: What are the primary mechanisms behind autoinduction? Autoinduction is primarily mediated by the drug's ability to activate nuclear receptors, such as the Pregnane X Receptor (PXR) or the Constitutive Androstane Receptor (CAR). This activation leads to an increased transcription and expression of drug-metabolizing enzymes, most commonly Cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2B6 [2].
Q3: Which drugs are known to exhibit autoinduction, and what are the key pharmacokinetic changes? The table below summarizes quantitative data from two drugs that demonstrate clear autoinduction, serving as useful reference models.
| Drug | Therapeutic Area | Key Induced Enzymes | Change in Half-Life | Change in Clearance | Key Metabolite |
|---|---|---|---|---|---|
| Carbamazepine [1] | Epilepsy, Neuropathic Pain | CYP3A4 | Decreases from 10-20 hours to 4-12 hours | Increases by up to 300% after 30 days | Carbamazepine-10,11-epoxide (active) |
| Methadone [2] | Opioid Use Disorder, Pain | CYP3A4, CYP2B6 | Reduced by half after at least one week | Time-dependent increase (autoinduction) | EDDP (inactive) |
This protocol, adapted from a study on methadone autoinduction, provides a detailed methodology for in vitro investigation using human hepatocytes [2].
1. Hypothesis: The investigational drug causes concentration-dependent autoinduction of its own metabolism, related to the induction of CYP enzyme mRNA, protein expression, and catalytic activity.
2. Materials:
3. Procedure:
4. Data Analysis: Compare the formation rates of metabolites and the levels of mRNA and protein expression in drug-treated hepatocytes versus vehicle controls. A statistically significant increase (e.g., 2-fold or more) indicates induction. Reporter gene assays can be used to confirm activation of PXR or CAR receptors.
The workflow below outlines the key stages of this experimental protocol.
Scenario: No induction is observed in the hepatocyte model.
Scenario: Clinical data suggests autoinduction, but the in vitro model is inconclusive.
Since direct data on this compound is unavailable, I suggest these targeted steps to find the information you need:
The table below summarizes general clinical trial dropout rates and related quantitative data from recent research, which can be used as a reference point.
| Aspect | Details and Quantitative Data |
|---|
| Dropout Rate Analysis | Systematic review of Korean Medicine RCTs (2009-2019): • Median dropout rate: 10% (treatment group); 14% (control group) • By intervention: Acupuncture (12%), Herbal Medicine (10%), Moxibustion (8%), Cupping (7%) • Recommended allowance: Minimum 15% for future RCTs [1] | | Primary Reasons for Failure | Analysis of clinical trial data (2010-2017): • Lack of clinical efficacy: 40-50% • Unmanageable toxicity: 30% • Poor drug-like properties: 10-15% • Commercial/strategic factors: 10% [2] [3] | | Common Reasons for Dropout | From a review of 49 studies: • Loss to follow-up was the most common reason for dropping out [1] |
This workflow can be adapted for monitoring patient retention in clinical trials. The following diagram outlines the key stages and decision points.
Protocol Details:
Q1: Why is it crucial to plan for a specific dropout rate in our trial protocol? Planning for a dropout rate is essential for calculating an adequate sample size. This maintains the statistical power of the study and minimizes the risk of bias introduced by missing data, ensuring a successful and ethically sound clinical trial [1]. A minimum allowance of 15% is recommended based on recent meta-analyses [1].
Q2: What are the most effective ways to present retention data to study sites to prompt action? Effective data visualization is key.
Q3: A significant number of patients are lost to follow-up. How can we reduce this? "Loss to follow-up" was identified as the most common reason for dropout [1]. Proactive strategies include:
Q4: How can we better anticipate and manage toxicity-related dropouts? Given that unmanageable toxicity accounts for 30% of clinical failures [2], early detection is critical.
The following table summarizes findings from clinical studies on taranabant's interactions with other drugs. These studies generally involved administering this compound (often at a 6 mg dose) alongside the object drug to healthy subjects and comparing the pharmacokinetic parameters to those when the object drug was given alone [1] [2].
| Co-administered Drug | Interaction Finding | Clinical Recommendation |
|---|---|---|
| Ethinyl Estradiol & Norelgestromin (Oral Contraceptive) | No clinically meaningful alterations in pharmacokinetics [2]. | No dose adjustment anticipated to be necessary. |
| Phentermine | No pharmacokinetic interaction. No meaningful changes in blood pressure or heart rate versus placebo [2]. | Coadministration was well tolerated. |
| Warfarin | No clinically meaningful effect on PT/INR. No significant alterations in pharmacokinetics of R(+)- or S(-)-warfarin [2]. | No dose adjustment anticipated to be necessary. |
| Digoxin | No clinically meaningful effect on pharmacokinetics [2]. | No dose adjustment anticipated to be necessary. |
| Midazolam (CYP3A4 Substrate) | this compound may induce the metabolism of midazolam, suggesting potential for weak induction of CYP3A4 [1]. | Monitor for reduced efficacy of other CYP3A4 substrates; dose adjustment may be needed. | | Ketoconazole & Diltiazem (CYP3A4 Inhibitors) | Coadministration was part of the population model analysis, though specific results are not detailed in the abstract [1]. | Use with caution, as inhibition of CYP3A4 may increase this compound exposure. |
The data in the table above was generated through standardized clinical trial designs. Here is a detailed methodology for a typical drug-drug interaction study, as referenced in the population pharmacokinetic model [1].
Protocol: Evaluating the Effect of this compound on the Pharmacokinetics of a Co-administered Drug (e.g., Warfarin, Digoxin)
Understanding this compound's metabolic pathway helps explain and predict potential interactions.
This compound's Metabolic Pathway this compound is almost exclusively cleared by metabolism via the Cytochrome P450 3A4 (CYP3A4) enzyme system, with minimal renal excretion of the parent compound [1]. Its primary active metabolite is known as M1 [1]. The following diagram illustrates its disposition and key interaction points:
Based on this pathway, here are the key interaction mechanisms:
It is critical to remember that this compound and other first-generation brain-penetrant CB1R inverse agonists like rimonabant and otenabant were discontinued from clinical development or withdrawn from the market. This was due to an increased risk of serious psychiatric adverse events, including depression and suicidal ideation [3] [4]. All information provided here is for historical and research context.
Did obesity significantly alter the pharmacokinetics (PK) of taranabant? Population PK analysis found that while some covariate effects were statistically significant, the magnitude of these effects was modest and not considered clinically relevant. Therefore, dose adjustment based on body size or other patient factors was not warranted [1] [2] [3].
What was the final structural model used to describe this compound's PK? A three-compartment model with first-order absorption and elimination best described the plasma concentration-time profile of this compound [1] [2] [3].
Why was the development of this compound discontinued? Despite demonstrating efficacy for weight loss, clinical trials revealed an increased incidence of psychiatric adverse events (such as irritability, anxiety, and depression) and other side effects in the nervous and gastrointestinal systems [4] [5]. This unfavorable risk-benefit profile led to the discontinuation of its development [4].
By what mechanism was this compound primarily cleared from the body? this compound was almost exclusively cleared by metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme, with minimal renal excretion of the parent compound [2].
The table below summarizes the key population PK parameters and the influence of covariates, as identified in the primary analysis.
| Parameter | Population Mean Estimate | Statistically Significant Covariates (Impact Not Deemed Clinically Relevant) |
|---|---|---|
| Apparent Clearance (CL/F) | 25.4 L/h | Body Mass Index (BMI), Creatinine Clearance (CrCL) [1] [2] [3] |
| Apparent Steady-State Volume of Distribution (V~ss~/F) | 2,578 L | - |
| Apparent Volume of Peripheral Compartment (V~p~/F) | Not specified | BMI, Age, CrCL, Gender [1] [3] |
| Apparent Intercompartmental Clearance (Q/F) | Not specified | Age [1] [3] |
1. Population Pharmacokinetic Analysis Protocol
This protocol is based on the methodology from the primary population PK analysis [2].
2. In-Vitro Protein Binding Assay
While not detailed in the main PK study, the high protein binding of this compound was noted [2]. A standard equilibrium dialysis or ultrafiltration method can be used to confirm this.
The following diagram illustrates the structural model and key findings from the population PK analysis.
A population pharmacokinetic model found that while BMI had a statistically significant effect on this compound's apparent clearance (CL/F) and the apparent volume of a peripheral compartment (V2/F), these effects were modest in magnitude and not considered clinically relevant [1].
The table below summarizes the key pharmacokinetic parameters and the influence of BMI:
| Parameter | Population Mean Estimate | Influence of BMI |
|---|---|---|
| Apparent Clearance (CL/F) | 25.4 L/h | Statistically significant, but clinically modest/relevant [1] |
| Apparent Steady-State Volume of Distribution (V~ss~/F) | 2,578 L | - |
| Apparent Volume of Peripheral Compartment (V2/F) | - | Statistically significant, but clinically modest/relevant [1] |
| Recommended Dose Adjustment | Not warranted [1] |
Clinical trials enrolled participants with a BMI ≥27 kg/m² and demonstrated this compound's efficacy in promoting weight loss across this range [2] [3]. However, dose-related adverse events were a significant concern.
The following workflow diagram illustrates the design and outcomes of a key high-dose clinical trial.
The trial demonstrated significant weight loss compared to placebo at both the 2 mg and 4 mg doses. However, the higher doses (6 mg and 4 mg) were sequentially discontinued during the trial due to an increased incidence of adverse events in the gastrointestinal, nervous, and psychiatric systems [2]. The developers concluded that the overall safety and efficacy profile did not support further development [2].
For researchers, here are the methodologies from key pharmacokinetic and clinical studies on this compound.
While this compound was developed before its release, the 2025 FDA guidance for weight reduction drugs provides a modern framework for development requirements [4]:
Was this compound ever approved by the FDA? No, this compound was not approved. Following clinical trials, the manufacturer decided to discontinue its development after determining that its overall safety and efficacy profile, characterized by dose-related adverse events, did not support further development or regulatory approval [2].
Why is no dose adjustment for BMI needed for this compound? Although a population pharmacokinetic analysis found a statistically significant relationship between BMI and some pharmacokinetic parameters, the magnitude of this effect was deemed too small to be clinically relevant. Therefore, the model indicated that clinical dose adjustment based on BMI was not necessary [1].
The tables below summarize the quantitative data on efficacy and safety from key clinical trials, highlighting the dose-dependent nature of both weight loss and adverse events.
Table 1: Efficacy Data from Clinical Trials
| Study Population & Duration | Dosage | Weight Change from Baseline (kg) | Patients Achieving ≥5% Weight Loss | Other Efficacy Endpoints |
|---|---|---|---|---|
| Overweight/Obese Adults (104 weeks) [1] [2] | Placebo | -2.6 kg (Week 52) / -1.4 kg (Week 104) | Not specified | Significant reduction in waist circumference and proportion of patients with metabolic syndrome vs. placebo [1]. |
| 2 mg | -6.6 kg (Week 52) / -6.4 kg (Week 104) | Significantly higher vs. placebo | ||
| 4 mg | -8.1 kg (Week 52) / -7.6 kg (Week 104) | Significantly higher vs. placebo | ||
| 6 mg | Discontinued during Year 1 | Discontinued during Year 1 | ||
| Overweight/Obese Adults with Type 2 Diabetes (52 weeks) [3] | Placebo | -2.4 kg (Week 52) | 19% | HbA1c reduction: -0.30% |
| 0.5 mg | -4.0 kg (Week 52) | 35% | HbA1c reduction: -0.43% | |
| 1 mg | -4.6 kg (Week 52) | 44% | HbA1c reduction: -0.65% | |
| 2 mg | -5.3 kg (Week 52) | 49% | HbA1c reduction: -0.64% |
Table 2: Safety and Tolerability Data
| Safety Aspect | Findings | Dose Relationship |
|---|---|---|
| Overall Discontinuation | The 6 mg dose was discontinued in the first year and the 4 mg dose in the second year of a long-term trial based on risk/benefit assessment [1]. | Yes |
| Common Adverse Events (AEs) | Increased incidence in gastrointestinal (e.g., nausea, diarrhea), nervous system (e.g., dizziness), and psychiatric (e.g., irritability, depression-related) disorders [1] [3]. | Yes |
| Mechanism of AEs | As a CB1R inverse agonist, this compound blocks the endogenous cannabinoid system, which is involved in regulating mood and gut function [4] [5]. | Directly related to pharmacodynamic action |
For researchers designing experiments on similar compounds, here are methodologies from the this compound trials.
This outlines the design of a pivotal Phase 3 trial [1] [2].
This describes the development of a population PK model to understand drug disposition [6].
The narrow therapeutic window of this compound can be understood through its mechanism of action. The following diagram illustrates how its engagement with the CB1 receptor leads to both efficacy and adverse events.
The diagram shows that this compound acts as a cannabinoid-1 receptor (CB1R) inverse agonist [4] [5]. Engaging this central receptor is responsible for its efficacy—reducing food intake and increasing energy expenditure—but also directly leads to dose-related adverse experiences in the gastrointestinal, nervous, and psychiatric systems [1] [4] [3]. This direct link is why finding a dose that is effective but tolerable (the therapeutic window) proved to be so challenging.
Q1: Why were the higher doses (4 mg and 6 mg) of this compound discontinued in clinical trials? A1: The discontinuation was a risk/benefit decision. While the 4 mg and 6 mg doses led to greater weight loss, they were associated with a significant and unacceptable increase in adverse events affecting the gastrointestinal, nervous, and psychiatric systems. The 2 mg dose was deemed to have a better, though still suboptimal, profile [1] [2].
Q2: Did the efficacy and safety of this compound differ in patients with type 2 diabetes? A2: The drug was effective in patients with type 2 diabetes, producing clinically significant weight loss and improvements in HbA1c at doses of 1 mg and 2 mg. However, the same pattern of dose-related adverse events was observed in this population, confirming the narrow therapeutic window [3].
Q3: Based on the clinical data, what was the proposed therapeutic dose range for this compound? A3: Doses of 0.5 mg to 2 mg once daily demonstrated statistically significant efficacy over placebo. However, the therapeutic window was narrow. The 2 mg dose offered the best efficacy within the "tolerable" range, but the overall safety profile across all doses led to the termination of the drug's development [1] [3].
Both taranabant and rimonabant are cannabinoid receptor type 1 (CB1) antagonists. They were developed to treat obesity by reducing appetite and improving metabolic parameters, but their development was halted due to significant psychiatric side effects [1] [2].
The table below summarizes the known information about each drug:
| Feature | Rimonabant (Acomplia) | This compound |
|---|---|---|
| Drug Class | CB1 Receptor Antagonist / Inverse Agonist | CB1 Receptor Antagonist [1] |
| Development Status | Approved in Europe (2006), withdrawn worldwide (2008-2009) [3] [2] [4] | Development terminated (circa 2008) [1] |
| Efficacy (vs. Placebo) | Weight Loss: ~4.7 kg greater after 1 year [5] Metabolic Improvements: Increased HDL-C (+16.4%), reduced triglycerides (-6.9%), reduced HbA1c in diabetics (-0.6%) [6] | No detailed quantitative data from clinical trials is available in the public search results. | | Common Side Effects | Nausea, dizziness, psychiatric disorders [6] | Information not available from search results. | | Serious Safety Concerns | Psychiatric: Depressive disorders, anxiety [5] [3]. Withdrawn due to risk of serious psychiatric disorders, including suicide [2] [4]. | Development was terminated due to a similar side effect profile of psychiatric adverse events as rimonabant [1]. |
As the first-in-class drug, rimonabant's profile is well-documented from large clinical programs. The following table summarizes key efficacy and safety data from pooled analyses and meta-analyses of its Phase III trials (the RIO program) [6] [5].
| Metric | Result with 20 mg Rimonabant (after 1 year) | Notes / Commentary |
|---|---|---|
| Efficacy (Placebo-corrected) | ||
| Weight Loss | -6.5 kg [6] | -- |
| Waist Circumference | -6.4 cm [6] | -- |
| HDL Cholesterol | +16.4% [6] | ~45-57% of effect was estimated to be independent of weight loss [6]. |
| Triglycerides | -6.9% [6] | -- |
| HbA1c (in diabetics) | -0.6% [6] | -- |
| Safety & Discontinuation | ||
| Overall Adverse Events | Odds Ratio: 1.4 [5] | Number Needed to Harm (NNH) = 25. |
| Serious Adverse Events | Odds Ratio: 1.4 [5] | NNH = 59. |
| Discontinuation due to Depressive Mood Disorders | Odds Ratio: 2.5 [5] | NNH = 49. |
| Discontinuation due to Anxiety | Odds Ratio: 3.0 [5] | NNH = 166. |
The data in the table above primarily comes from the RIO (Rimonabant in Obesity) program. Here is a summary of the common methodology used in these trials [6]:
The failure of rimonabant and this compound led to a pivotal shift in research. Evidence suggests that the beneficial metabolic effects of CB1 blockade are mediated by receptors in peripheral tissues (e.g., liver, fat), while the serious psychiatric side effects originate in the central nervous system (CNS) [1] [4].
This understanding has spurred new strategies to harness the metabolic benefits while avoiding CNS-related risks:
The following diagram illustrates the signaling pathway targeted by these drugs and the logic behind the new peripheral targeting strategies.
The table below summarizes the key outcomes from the Phase III clinical trial of taranabant, based on a 52-week study of obese patients (BMI 30-43 or 27-43 with comorbidities) who received the treatment alongside a diet and exercise regimen [1].
| Outcome Measure | This compound 2 mg | Placebo | Notes & Context |
|---|---|---|---|
| Weight Loss (at 52 weeks) | >2x weight loss vs. placebo [1] | Baseline | Amount not specified; described as "more than double" [1]. |
| Time to Max Effect | 36 weeks [1] | - | Maximum weight loss was achieved and maintained through week 52 [1]. |
| Common Adverse Events | Gastrointestinal issues [1] | - | Occurred more frequently in the this compound group [1]. |
| Serious Adverse Events | Psychiatric events (e.g., anxiety, depression, irritability) [2] | - | Incidence was greater at higher doses (4 mg, 6 mg) [1]. |
| Development Status | Discontinued (Phase III program and clinical development halted in 2008) [2] | - | Decision based on benefit-risk considerations, particularly psychiatric side effects [1] [2]. |
The key features of the Phase III trial for this compound are outlined below [1]:
This compound is a highly selective cannabinoid-1 (CB1) receptor inverse agonist [2]. This mechanism targets the endocannabinoid system, which plays a role in regulating appetite and energy balance.
The diagram below illustrates how this compound works at the molecular level to produce weight loss.
The development of this compound presents a clear case of efficacy being outweighed by safety concerns in the risk-benefit analysis for a chronic medication.
The this compound program offers critical lessons for researchers targeting metabolic diseases:
This compound was a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for weight management. Its development was halted, and it was never approved for market. The key details from a phase 1 study are summarized below.
| Characteristic | Details |
|---|---|
| Mechanism of Action | Cannabinoid-1 Receptor (CB1R) Inverse Agonist [1] |
| Primary Effect | Not fully established; CB1R blockade aimed to reduce appetite and food intake. |
| Clinical Trial Phase | Phase 1 (Development discontinued) [1] |
| Key Pharmacokinetic Finding | No meaningful pharmacokinetic interaction when co-administered with phentermine [1] |
| Key Safety Finding | Coadministration with phentermine was well tolerated and did not result in significant changes in blood pressure or heart rate versus placebo in a short-term study [1] |
For context, here is the efficacy data for some currently available or studied anti-obesity medications from clinical trials and real-world studies. This data illustrates the weight loss effects you could benchmark against.
| Medication | Reported Weight Loss (Trial Data) | Reported Weight Loss (Real-World Data) |
|---|---|---|
| Liraglutide 3.0 mg | -5.6 kg to -5.9 kg (placebo-corrected) over 56 weeks [2] | 58.1% of patients achieved ≥5% weight loss at 6 months [3] |
| Semaglutide 2.4 mg | Not fully detailed in results; noted as highly effective [4] [5] | Not available in search results |
| Tirzepatide | -7.13 kg to -8.74 kg (vs. placebo) at various doses over ~52 weeks [6] | Not available in search results |
| Phentermine | Not available in search results | 87.2% of patients achieved ≥5% weight loss at 6 months [3] |
| Phentermine/Topiramate | Not available in search results | 67.7% of patients achieved ≥5% weight loss at 6 months [3] |
| Orlistat | -2.5 to -3.4 kg (vs. placebo) over 1-4 years [5] | 50% of patients achieved ≥5% weight loss at 6 months [3] |
The credibility of drug efficacy data hinges on the robustness of the clinical trial methodology. Here are the core elements of the experimental protocols used in the studies cited.
The following diagram illustrates the workflow of a typical Phase 3 clinical trial for an anti-obesity medication.
Different drug classes act on distinct pathways in the body to regulate weight. The diagram below summarizes the primary mechanisms for the medications discussed.
I hope this structured guide provides a solid foundation for your comparative analysis. The lack of late-stage clinical data for this compound is a significant limitation.
The validation of in silico PK models is a critical step for regulatory acceptance. The overarching principle is that the validation strategy must be aligned with the model's Context of Use (COU), meaning the impact of the model's prediction on key development or regulatory decisions dictates the stringency of validation required [1].
The table below summarizes key frameworks and approaches:
| Concept | Description | Relevance to PK Model Validation |
|---|---|---|
| Context of Use (COU) | The specific role and impact of a model's prediction. A high-impact use (e.g., replacing a clinical trial) demands more stringent validation [1]. | Defines the validation strategy's scope and rigor. |
| Verification & Validation (V&V) | Verification ensures the model is implemented correctly (solving equations right). Validation ensures the model accurately represents reality (solving the right equations) [1]. | Core process for building credibility in model predictions. |
| "Bottom-up" & "Middle-out" | Bottom-up: Building models from pre-clinical/in vitro data. Middle-out: Refining initial models with emerging in vivo data [2]. | Describes the model building and iterative refinement process. |
| Bioanalytical Method Cross-Validation | Statistical comparison (e.g., using a 90% confidence interval) to demonstrate equivalence between two methods for generating PK data [3]. | Ensures consistency of PK data when analytical methods change during development. |
While not specific to taranabant, recent research illustrates robust validation methodologies.
The field of PK modeling and validation is rapidly evolving with new technologies.
The following diagram maps out the key stages and decision points in a comprehensive PK model validation workflow.
The table below summarizes psychiatric side effect data for several major psychotropic drug classes, based on recent studies and reviews.
| Drug Class | Common Psychiatric & Related Side Effects | Prevalence & Key Findings | Cited Studies & Context |
|---|---|---|---|
| Antipsychotics | Sleep-related (somnolence, sedation), mood-related, weight/appetite gain, extrapyramidal symptoms (EPS), sexual dysfunction [1] [2] [3] | >75% of users report side effects; Daytime somnolence most common (68.6%); EPS higher with first-generation drugs and polypharmacy [1] [2] [3] | Naturalistic sample & case-control studies in schizophrenia/psychotic disorders [1] [2] [3] |
| Antidepressants | Varies significantly by individual drug; includes nausea, insomnia, sexual dysfunction, weight changes, and anxiety [4] | Network meta-analyses protocol to compare 21 antidepressants for specific adverse events and tolerability [4] | Systematic review protocol for acute treatment of major depression in adults [4] |
| Anxiolytics (Benzodiazepines) | Cognitive impairments, sedation, dependence [5] [6] | Benzodiazepine anxiolytic polypharmacy (BAP) is common (12.6% of prescriptions) despite guidelines discouraging it [7] | Analysis of prescription databases and expert discussion on clinical practice [6] [7] |
To ensure data is comparable, studies on psychotropic medications often employ standardized, validated tools and protocols. The following methodologies are representative of those used in recent clinical research.
Understanding the molecular mechanisms behind side effects can inform drug development. The following diagram illustrates key receptor pathways linked to adverse effects of psychotropic drugs, based on recent pharmacological research.
The field continues to move toward more precise targeting to improve side effect profiles. For example, a recent preclinical study used photopharmacology to map the effects of activating the mGluR2 receptor in specific brain circuits. The researchers found that inhibiting a circuit from the insula to the amygdala reduced anxiety without apparent cognitive side effects, whereas inhibiting a prefrontal cortex to amygdala circuit reduced anxiety but impaired memory. This suggests that circuit-specific targeting is a promising strategy for separating therapeutic effects from adverse ones [5].
The table below synthesizes data on taranabant and comparator drugs, with efficacy and safety profiles derived from clinical trials [1] [2]. Note that this compound data is from a single, high-dose study, and the drug's development was discontinued.
| Drug Name | Mechanism of Action | Weight Loss (vs. Placebo) at 52 Weeks | Waist Circumference Reduction (vs. Placebo) at 52 Weeks | Common Adverse Events | Clinical Development Status |
|---|
| This compound | CB1 Receptor Inverse Agonist [2] | 2 mg: -6.6 kg 4 mg: -8.1 kg [2] | 2 mg: -6.6 cm 4 mg: -8.1 cm [2] | Dose-related gastrointestinal, nervous system, and psychiatric effects [2] | Development discontinued due to adverse event profile [2]. | | Rimonabant | CB1 Receptor Inverse Agonist [1] [3] | -4.2 kg [1] | Data not specified in sources | Increased blood pressure, pulse rate, and psychiatric side effects [1] [3] | Approved then withdrawn due to psychiatric side effects [3] [4]. | | Orlistat | Gastrointestinal Lipase Inhibitor [1] | -2.9 kg [1] | Data not specified in sources | Gastrointestinal issues (steatorrhea, oily spotting), reduced absorption of fat-soluble vitamins [1] | Approved for long-term use [1]. | | Sibutramine | Serotonin-Norepinephrine Reuptake Inhibitor [1] | -4.2 kg [1] | Data not specified in sources | Increased blood pressure and pulse rate [1] | Initially approved, later withdrawn in many markets due to cardiovascular risk [1]. |
The primary data for this compound comes from a 104-week, Phase 3, double-blind, randomized, placebo-controlled study [2].
The different pharmacological approaches are summarized in the diagram below, which illustrates the core mechanisms and historical context of CB1 receptor-targeting drugs.
Diagram Explanation: This flowchart outlines the mechanistic relationships among anti-obesity drugs. CB1 inverse agonists like this compound and rimonabant block the CB1 receptor, reducing appetite and increasing energy expenditure [1] [2] [3]. However, as brain-penetrant compounds, they caused psychiatric side effects, leading to market withdrawal [2] [3] [4]. This prompted development of peripherally-restricted CB1 inverse agonists (e.g., MRI-1891) designed to act on receptors outside the central nervous system to retain metabolic benefits with fewer CNS side effects [4]. Other approved or previously marketed drugs work via distinct mechanisms, such as inhibiting neurotransmitter reuptake (sibutramine) or fat absorption (orlistat) [1].
Health Hazard;Environmental Hazard